molecular formula C8H7BrO2S B2787525 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 1171926-76-3

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B2787525
CAS No.: 1171926-76-3
M. Wt: 247.11
InChI Key: IUGRJKLRZLDUCP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRJKLRZLDUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Synthesis, Properties, and Role in CDK2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, the architectural precision of small-molecule inhibitors relies heavily on specialized building blocks. 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3) has emerged as a critical synthetic intermediate, particularly in the development of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This technical guide provides an in-depth analysis of its chemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols, ensuring researchers can reliably integrate this compound into advanced cross-coupling workflows.

Chemical Profile & Physicochemical Properties

Understanding the foundational properties of this intermediate is essential for predicting its behavior in both synthetic environments and biological systems. The presence of the sulfone (1,1-dioxide) moiety significantly alters the electronic landscape of the benzothiophene core, increasing polarity and serving as a robust hydrogen-bond acceptor.

Table 1: Physicochemical Properties & Structural Data

PropertyValue
IUPAC Name 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS Registry Number 1171926-76-3
Molecular Formula C₈H₇BrO₂S
Molecular Weight 247.11 g/mol
Appearance White solid
Key Functional Groups Aryl bromide, Sulfone, Dihydrobenzothiophene core
Primary Synthetic Utility Electrophile in Pd-catalyzed C-N/C-C cross-coupling

Mechanistic Rationale in Drug Design

The selection of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The Aryl Bromide Handle: Bromine at the C4 position provides an ideal vector for Buchwald-Hartwig aminations, allowing the attachment of hinge-binding motifs (like amino-pyrazoles) necessary for kinase inhibition.

  • The Sulfone Moiety: The highly polar 1,1-dioxide group serves a dual purpose. Synthetically, it acts as an electron-withdrawing group (EWG) that activates the precursor for reduction. Pharmacologically, it enhances aqueous solubility and can engage in critical hydrogen-bonding interactions within the solvent-exposed regions of the CDK2 ATP-binding pocket.

  • The Dihydrobenzothiophene Core: The saturated C2-C3 bond introduces sp³ character, slightly puckering the ring system. This specific three-dimensional geometry restricts conformational flexibility, enhancing the binding affinity and selectivity for CDK2 over off-target kinases.

Synthetic Methodology: Chemoselective Reduction

The compound is typically synthesized via the chemoselective conjugate reduction of its unsaturated precursor, 4-bromobenzo[b]thiophene 1,1-dioxide.

Protocol 1: Preparation of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This protocol is designed as a self-validating system to ensure high yield and purity, adapted from recent patent literature (1).

Step 1: Reaction Setup

  • Action: Dissolve 4-bromobenzo[b]thiophene 1,1-dioxide (1.70 g, 7.0 mmol) in anhydrous Methanol (MeOH, 18 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Causality: Methanol serves as both the solvent and a proton source necessary for the reduction mechanism. Cooling to 0 °C controls the exothermic nature of hydride addition and prevents unwanted debromination side-reactions.

Step 2: Reagent Addition

  • Action: Add Sodium Borohydride (NaBH₄, 0.453 g, 11.97 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Causality: The electron-withdrawing sulfone group activates the adjacent C2-C3 double bond. NaBH₄ provides a hydride (H⁻) that attacks the β-position (conjugate addition), followed by protonation from MeOH. NaBH₄ is specifically chosen because it is a mild reducing agent that will selectively reduce the activated alkene without cleaving the aryl-bromide bond.

Step 3: Self-Validation (In-Process Control)

  • Action: Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/Water, and analyze via LCMS.

  • Validation Criterion: Proceed to workup only when the starting material peak disappears and the product mass (ESI m/z 247 [M+H]⁺) is the dominant signal. If starting material remains, stir for an additional hour.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy excess NaBH₄. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: Yields approximately 1.70 g (98.7%) of the product as a white solid.

SynthWorkflow Start 4-Bromobenzo[b]thiophene 1,1-dioxide Reagents NaBH4, MeOH 0 °C to RT, 2 h Start->Reagents Product 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Reagents->Product Conjugate Reduction Downstream Buchwald-Hartwig Cross-Coupling Product->Downstream Aryl Amination

Synthetic workflow for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Application in Oncology: CDK2 Inhibitor Development

The primary application of this compound is the synthesis of anilino-pyrazole derivatives. These molecules are potent inhibitors of CDK2. Overexpression of the Cyclin E gene (CCNE) is heavily implicated in aggressive tumorigenesis, particularly in gynecological, breast, and gastric cancers (2). Because CDK1 is essential for the cell cycle in normal tissues, inhibiting it causes severe side effects; thus, extreme selectivity for CDK2 over CDK1 is a mandatory design parameter (3).

CDK2Pathway CCNE CCNE Amplification (Cyclin E Overexpression) CDK2 CDK2/Cyclin E Active Complex CCNE->CDK2 Rb Retinoblastoma (Rb) Hyperphosphorylation CDK2->Rb E2F E2F Transcription Factor Release Rb->E2F Proliferation S-Phase Entry & Tumor Proliferation E2F->Proliferation Inhibitor Anilino-pyrazole (Derived Inhibitor) Inhibitor->CDK2 Competitive Inhibition

CDK2/Cyclin E signaling pathway and targeted inhibition by anilino-pyrazoles.

Protocol 2: Buchwald-Hartwig Cross-Coupling

To attach the dihydrobenzothiophene core to an amino-pyrazole, a palladium-catalyzed C-N cross-coupling is employed.

Table 2: Buchwald-Hartwig Amination Stoichiometry

ComponentReagentEquivalentsFunction
Electrophile 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.30 eqAryl halide coupling partner
Nucleophile Amino-pyrazole derivative1.00 eqAmine coupling partner
Catalyst Pd₂(dba)₃0.10 eqPalladium source (Pd(0))
Ligand Xantphos0.20 eqBidentate phosphine ligand
Base Cs₂CO₃2.00 eqInorganic base

Step-by-Step Execution:

  • Degassing (Critical Step): In a sealed tube, combine the electrophile (52.0 mg, 0.211 mmol), nucleophile (50 mg, 0.162 mmol), Cs₂CO₃ (105 mg, 0.322 mmol), Pd₂(dba)₃ (14.8 mg, 0.016 mmol), and Xantphos in anhydrous 1,4-dioxane (5 mL). Purge the solution with Nitrogen or Argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Thorough degassing is non-negotiable for catalytic turnover.

  • Heating: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

    • Causality: Xantphos is selected due to its wide bite angle (~111°), which forces the intermediate Pd(II) complex into a geometry that highly favors reductive elimination over unwanted β-hydride elimination. Cs₂CO₃ is chosen as a mild base to prevent the degradation of sensitive functional groups on the pyrazole ring.

  • Self-Validation (In-Process Control): Cool to room temperature. Filter a small aliquot through a Celite plug and analyze via LCMS.

    • Validation Criterion: Confirm the presence of the coupled product mass. If unreacted aryl bromide remains, verify catalyst integrity (color change to black indicates Pd precipitation) and consider adding a 5% catalyst spike.

  • Purification: Filter the entire mixture through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final anilino-pyrazole CDK2 inhibitor.

Conclusion

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a masterfully designed synthetic intermediate. Its unique combination of an electrophilic handle, a polarity-enhancing sulfone, and a conformationally restrictive bicyclic core makes it an indispensable tool for medicinal chemists engineering the next generation of highly selective kinase inhibitors. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure reproducible integration of this scaffold into complex drug discovery pipelines.

References

  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL:[1]

  • Wood, et al. 2018 Cell Chem. Biol. 26(1): 121-130 Source: Cell Chemical Biology / Google Patents Context URL:[3]

  • Brown, et al. 2015 Nature Comm. 6: 6769 Source: Nature Communications / Google Patents Context URL:[2]

Sources

Technical Whitepaper: 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly specific targeted therapies—such as Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors—relies heavily on versatile, structurally rigid building blocks. 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has emerged as a critical intermediate in this domain[1]. Its unique combination of a saturated thiophene dioxide ring fused to an aryl bromide provides a rigid scaffold with a highly tunable synthetic handle (the C4 bromine), making it an ideal precursor for transition-metal-catalyzed cross-coupling in drug discovery workflows[2].

This whitepaper details the physicochemical properties, mechanistic applications in oncology, and the validated synthetic methodologies required to produce this compound with high fidelity.

Physicochemical Profiling

Accurate structural identification is the first step in establishing a self-validating experimental workflow. The key physicochemical parameters of the title compound are summarized in Table 1.

Table 1: Physicochemical and Identification Data

ParameterSpecification
Chemical Name 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS Registry Number 1171926-76-3[3]
Molecular Formula C 8​ H 7​ BrO 2​ S
Molecular Weight 247.11 g/mol
Monoisotopic Mass ~245.93 g/mol
Structural Class Benzothiophene derivative (Sulfone)

Mechanistic Role in Drug Discovery

SOS1 Degradation via PROTACs (KRAS Pathway)

SOS1 (Son of Sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on Ras proteins, thereby activating the downstream MAPK/ERK signaling cascade[1]. In KRAS-driven malignancies, targeting SOS1 is a highly validated therapeutic strategy.

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is utilized as a core structural motif in the synthesis of SOS1-targeting PROTACs[2]. The C4 position serves as the attachment point for linking the SOS1-binding ligand to an E3 ubiquitin ligase recruiter. By bringing the E3 ligase into proximity with SOS1, the PROTAC induces polyubiquitination and subsequent proteasomal degradation of the target, effectively halting the oncogenic KRAS signal[1].

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates Grb2 Grb2 Adaptor RTK->Grb2 Recruits SOS1 SOS1 (Target) Grb2->SOS1 Binds PxxP KRAS KRAS Activation SOS1->KRAS GEF Activity Proteasome 26S Proteasome SOS1->Proteasome Degradation PROTAC PROTAC (Benzothiophene Core) PROTAC->SOS1 Target Binding E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ligase E3->SOS1 Ubiquitination

Mechanism of SOS1 targeted degradation by PROTACs utilizing the title compound.

CDK2 Inhibition in Oncology

Beyond targeted degradation, this benzothiophene dioxide core is also employed in the synthesis of anilino-pyrazole derivatives, which act as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors[4]. These inhibitors are critical in treating diseases associated with CCNE overexpression, such as gynecological and breast cancers, by inducing cell cycle arrest and apoptosis[4].

Validated Synthetic Methodology

The synthesis of 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is achieved through a highly selective, two-step sequence starting from 4-bromobenzo[b]thiophene[1].

Causality in Experimental Design
  • Oxidation (Step 1): m-Chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant. Unlike harsher oxidative conditions that risk cleaving the thiophene ring or interfering with the aryl bromide, m-CPBA selectively oxidizes the electron-rich sulfur atom to a sulfone (1,1-dioxide) at ambient temperature[1].

  • Selective Reduction (Step 2): In a standard benzo[b]thiophene, the C2-C3 double bond is part of the aromatic system and resists mild reduction. However, oxidation to the sulfone highly polarizes the C2-C3 bond, functionally converting it into an α,β -unsaturated sulfone. This electronic activation allows sodium borohydride (NaBH 4​ ) to selectively deliver a hydride to the C2 position, reducing the double bond without debrominating the aromatic ring[1].

Step-by-Step Protocol & In-Process Controls

Step 1: Preparation of 4-bromobenzo[b]thiophene 1,1-dioxide

  • Dissolve 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add m-CPBA (2.0 eq) portion-wise to the solution to control the exothermic reaction.

  • Stir the reaction mixture at 25 °C overnight.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. Confirm the disappearance of the starting material and the appearance of the intermediate mass [M+H]+=245.1 [1].

  • Quench the reaction with ice water, extract with ethyl acetate (EA), wash the organic phase with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via column chromatography (EA/PE = 60/40)[1].

Step 2: Preparation of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Dissolve the intermediate from Step 1 (1.0 eq) in methanol (MeOH) and cool the system to 0 °C.

  • Slowly add NaBH 4​ (0.75 eq) to control the hydride transfer and prevent over-reduction or ring-opening.

  • Warm the mixture to 25 °C and stir for 4.0 hours.

    • Self-Validation (IPC): Monitor via LC-MS to confirm the successful reduction of the double bond, indicated by the target mass [M+H]+=247.1 [1].

  • Quench with water, extract with EA, wash with brine, dry, and concentrate to yield the final product as a solid[1].

Synthesis SM 4-Bromobenzo[b]thiophene Ox Oxidation m-CPBA, DCM, 25°C SM->Ox Int 4-Bromobenzo[b]thiophene 1,1-dioxide Ox->Int Yields Red Selective Reduction NaBH4, MeOH, 0°C to 25°C Int->Red Prod 4-Bromo-2,3-dihydrobenzo[b] thiophene 1,1-dioxide Red->Prod Yields Product

Step-by-step synthetic workflow for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met prior to utilizing the compound in downstream cross-coupling reactions:

  • LC-MS (ESI, m/z): Expected [M+H]+ is 247.1 [1]. The presence of a peak at 245.1 indicates incomplete reduction (residual intermediate), while peaks lacking the characteristic 1:1 isotopic ratio of bromine indicate debromination.

  • NMR Spectroscopy: 1 H-NMR should confirm the loss of the aromatic C2 and C3 protons (typically found in the 7.0-8.0 ppm range for the oxidized intermediate) and the appearance of aliphatic multiplet signals corresponding to the newly saturated -CH 2​ -CH 2​

    • system adjacent to the sulfone.

References

  • European Patent Office. "SOS1 DEGRADING AGENT AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF" (EP 4328219 A1).
  • United States Patent and Trademark Office. "Anilino-Pyrazole Derivatives, Compositions and Methods Thereof" (US 20240246950 A1).

Sources

The Electronic Properties of 4-Bromo Sulfone Heterocycles: Mechanistic Insights and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and advanced organic synthesis, 4-bromo sulfone heterocycles represent a privileged structural motif. The unique electronic interplay between the strongly electron-withdrawing sulfone group (–SO₂–) and the polarizable 4-bromo substituent creates a highly versatile pharmacophore and synthetic intermediate. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of these systems, elucidating how their distinct push-pull dynamics dictate their reactivity in advanced synthetic methodologies, including radical docking-migration[1] and desulfinative cross-coupling[2].

Electronic Architecture and Mechanistic Causality

The reactivity of 4-bromo sulfone heterocycles is fundamentally governed by the synergistic electronic effects of its substituents, which drastically alter the electron density of the parent heterocycle.

  • The Sulfone Moiety: The –SO₂– group acts as a powerful electron-withdrawing group (EWG) through both inductive (–I) and resonance (–M) effects. X-ray crystallographic studies of analogous systems, such as bis(4-bromophenyl) sulfone, reveal that the aromatic rings are twisted approximately 90° out of the C–S–C plane[3]. This geometric distortion prevents extended π-conjugation across the sulfur atom, localizing the electron deficiency strictly on the heterocyclic ring and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • The 4-Bromo Substituent: While halogens typically exhibit competing –I and +M effects, the presence of the para-sulfone group amplifies the inductive withdrawal. This renders the C–Br bond highly polarized and weakened. Consequently, the carbon atom becomes highly susceptible to oxidative addition by transition metals or homolytic cleavage via single-electron transfer (SET)[1].

Quantitative Electronic and Structural Parameters

To conceptualize the electronic environment of these heterocycles, key quantitative parameters are summarized below.

PropertyValue / ObservationMechanistic Implication
Sulfone (–SO₂–) Hammett σp​ ~0.72Strong electron withdrawal; lowers LUMO energy, facilitating the formation of Electron Donor-Acceptor (EDA) complexes.
4-Bromo (–Br) Hammett σp​ 0.23Inductive withdrawal (–I) dominates over resonance (+M); heavily polarizes the C–Br bond for targeted activation.
Dihedral Angle (C–S–C) ~90° twistBreaks extended conjugation; localizes electron deficiency on the specific heterocycle[3].
Quantum Yield ( Φ ) in Photolysis > 5.0Indicates a highly efficient, self-propagating radical chain mechanism upon initial SET[4].

Photochemical Activation via EDA Complexes

One of the most profound applications of the low LUMO energy in 4-bromo sulfones is their ability to form Electron Donor-Acceptor (EDA) complexes. When paired with electron-rich species, such as enamines generated in situ from aldehydes and secondary amines, the 4-bromo sulfone acts as a potent electron acceptor[4].

G Enamine Enamine (Electron Donor) EDA EDA Complex (Ground State) Enamine->EDA π-π / n-π* interaction BromoSulfone 4-Bromo Sulfone (Electron Acceptor) BromoSulfone->EDA Strong -I / -M pull Radical Radical Intermediate (Single Electron Transfer) EDA->Radical SET Light Visible Light Irradiation Light->EDA Excitation

Fig 1. EDA complex formation between enamine and 4-bromo sulfone followed by SET activation.

Protocol 1: Radical-Mediated Alkylation via EDA Complexation

This protocol leverages the electronic deficiency of the 4-bromo sulfone to drive a metal-free, visible-light-mediated radical chain reaction targeting the α -position of aldehydes[5].

Causality of Design: Pyrrolidine is utilized to condense with the target aldehyde because the resulting enamine is sufficiently electron-rich to form a ground-state EDA complex with the highly electron-deficient 4-bromo sulfone. This complexation shifts the absorption spectrum into the visible range (redshift), allowing selective excitation with standard blue LEDs. This avoids high-energy UV light, preserving sensitive functional groups[4].

Step-by-Step Methodology:

  • Enamine Generation: In a dry Schlenk tube under an argon atmosphere, combine the aliphatic aldehyde (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature to ensure complete enamine formation.

  • EDA Complex Formation: Add the 4-bromo sulfone heterocycle (1.5 equiv) to the mixture. Stir in the dark for 10 minutes.

  • Photochemical SET: Irradiate the reaction mixture using a 440 nm blue LED array at room temperature for 12–16 hours. The light excites the EDA complex, triggering a single-electron transfer (SET) that homolytically cleaves the weakened C–Br bond, generating an electrophilic carbon radical[5].

  • Radical Migration & Extrusion: The radical intermediate undergoes consecutive 1,4- and 1,3-functional group migrations, followed by the extrusion of SO₂ gas to yield the α -tert-alkylated aldehyde[4].

  • Self-Validation System:

    • Visual/Spectroscopic Check: The emergence of a distinct redshift in the UV–vis absorption spectra upon combining the reagents verifies EDA complex formation[4].

    • Mechanistic Check: The addition of TEMPO (a radical scavenger) will completely suppress the reaction, validating the free-radical nature of the mechanism[4].

Orthogonal Reactivity in Transition-Metal Catalysis

Beyond radical chemistry, the 4-bromo sulfone motif is highly prized for its orthogonal reactivity in palladium-catalyzed cross-coupling. The C–Br bond is primed for oxidative addition due to the electron-withdrawing nature of the para-sulfone. Once the bromide is substituted, the sulfone itself—traditionally a poor leaving group—can be activated for desulfinative cross-coupling[2].

G Start 4-Bromo Sulfone Heterocycle Step1 Pd-Catalyzed Suzuki-Miyaura Coupling Start->Step1 Aryl Boronic Acid Intermediate Aryl-Sulfone Intermediate Step1->Intermediate C-C Bond Formation Step2 Desulfinative Coupling (SO2 Extrusion) Intermediate->Step2 Aryl Bromide + Pd Product Diaryl Heterocycle (Final Product) Step2->Product -SO2

Fig 2. Stepwise di-functionalization via Suzuki-Miyaura and desulfinative cross-coupling.

Protocol 2: Bifunctional Desulfinative Cross-Coupling

Causality of Design: The initial Suzuki-Miyaura coupling targets the highly reactive C–Br bond at mild temperatures. The sulfone group remains inert under these conditions. In the second step, switching to a specialized bulky, electron-rich ligand (e.g., cataCXium A) and increasing the temperature forces the oxidative addition of the Pd catalyst into the C–S bond. The thermodynamic driving force is the extrusion of SO₂ gas, making the overall process highly efficient and irreversible[2].

Step-by-Step Methodology:

  • Primary Cross-Coupling (C–Br Activation): To a reaction vial, add the 4-bromo sulfone heterocycle (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water. Heat at 80 °C for 4 hours.

  • Intermediate Validation: Monitor via LC-MS. The strong electron-withdrawing effect of the sulfone ensures rapid conversion. Once the starting material is consumed, perform an aqueous extraction and isolate the aryl-sulfone intermediate via flash chromatography.

  • Desulfinative Coupling (C–S Activation): In a new vial, combine the isolated aryl-sulfone intermediate (1.0 equiv), a secondary aryl bromide (1.5 equiv), Pd₂(dba)₃ (5 mol%), cataCXium A ligand (10 mol%), and K₂CO₃ (2.0 equiv) in anhydrous toluene.

  • Thermal Extrusion: Heat the mixture to 120 °C for 16 hours. The elevated temperature and electron-rich ligand are critical to breaking the C–SO₂ bond[2].

  • Self-Validation System:

    • Reaction Monitoring: The extrusion of SO₂ acts as an irreversible thermodynamic sink. Successful coupling is validated by the complete absence of the sulfonyl mass peak (M+ - SO₂) in the final LC-MS analysis, confirming the generation of the diaryl heterocycle[2].

Sources

Literature review of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review and Technical Guide: 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Derivatives in Advanced Therapeutics

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to elucidate the synthetic utility and biological applications of 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3). This compound has emerged as a highly privileged scaffold in modern drug discovery. The unique electronic properties of the oxidized benzothiophene core, combined with the orthogonal reactivity of the 4-bromo substituent, make it an ideal precursor for complex molecular architectures. This guide synthesizes current literature to detail its role in developing cutting-edge therapeutics, specifically Cyclin-Dependent Kinase 2 (CDK2) inhibitors and Son of Sevenless homolog 1 (SOS1) Proteolysis Targeting Chimeras (PROTACs).

Structural and Electronic Profiling of the Scaffold

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is characterized by a sulfone moiety integrated into a fused bicyclic system. The oxidation of the sulfur atom to a 1,1-dioxide fundamentally alters the electronic distribution of the benzothiophene ring[1]. The strong electron-withdrawing nature of the sulfone group via inductive and resonance effects increases the electrophilicity of the aromatic system and alters standard substitution patterns[1].

Strategically, the placement of a bromine atom at the C-4 position provides an optimal synthetic handle. The electron-deficient nature of the aromatic ring lowers the lowest unoccupied molecular orbital (LUMO), thereby facilitating the oxidative addition of low-valent palladium species. This makes the 4-bromo derivative an exceptional candidate for late-stage cross-coupling reactions, allowing researchers to rapidly diversify the scaffold for structure-activity relationship (SAR) studies. Furthermore, the 2,3-dihydro core can be subjected to asymmetric hydrogenation or cascade reactions to introduce benzylic quaternary stereocenters, further expanding its 3D spatial complexity[2][3].

Synthetic Methodologies: Causality and Self-Validating Protocols

To leverage this scaffold in drug discovery, highly optimized cross-coupling protocols are required. Below are the field-proven methodologies for functionalizing the 4-bromo position, complete with the mechanistic causality behind each experimental choice.

Stille Cross-Coupling for SOS1 PROTAC Intermediates

This protocol details the synthesis of 1-(1,1-dioxo-2,3-dihydrobenzo[b]thiophen-4-yl)ethanone, a critical intermediate for SOS1 degrading agents[4].

Step-by-Step Methodology:

  • Degassing: Suspend 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in 1,4-dioxane. Sparge the solvent with N₂ for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Sparging displaces dissolved O₂, ensuring the catalytic cycle is not prematurely terminated.

  • Reagent Integration: Add tributyl(1-ethoxyethylene)stannane (1.5 eq), Triethylamine (TEA, 3.0 eq), and Pd(PPh₃)₂Cl₂ (0.1 eq) under a positive N₂ stream.

    • Causality: The stannane acts as an acetyl equivalent. TEA is deployed as an acid scavenger; trace HCl in the solvent would prematurely hydrolyze the intermediate vinyl ether before the reductive elimination step is complete.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The transmetalation of bulky organostannanes is the rate-limiting step in the Stille cycle. 80°C provides the necessary thermal energy to overcome the steric barrier of the tributyl groups.

  • Hydrolysis and Workup: Cool to room temperature, filter through Celite, and treat the filtrate with 1M HCl.

    • Causality: The acidic workup cleaves the ethoxyvinyl protecting group, yielding the final target ketone.

  • Self-Validating System: Monitor the reaction via LC-MS. The validation metric is the disappearance of the distinct isotopic doublet of the 4-bromo starting material (m/z ~247/249 [M+H]⁺) and the appearance of the ketone product mass. If the doublet persists, transmetalation has failed.

Buchwald-Hartwig Amination for CDK2 Inhibitors

This protocol describes the C-N bond formation required to synthesize anilino-pyrazole CDK2 inhibitors[5].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a rigorously dried Schlenk flask, combine Pd₂(dba)₃ (0.075 eq) and Xantphos (0.15 eq) in anhydrous 1,4-dioxane.

    • Causality: Xantphos is specifically selected for its wide bite angle (~111°). This forces the palladium center into a highly active conformation that dramatically accelerates the reductive elimination of sterically hindered C-N bonds.

  • Base and Substrate Addition: Add the 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq), the anilino-pyrazole derivative (0.75 eq), and Cs₂CO₃ (1.5 eq).

    • Causality: Cs₂CO₃ is chosen over soluble organic bases because it provides a heterogeneous basic environment. It slowly deprotonates the bulky pyrazole amine, preventing catalyst poisoning that occurs when high concentrations of free nucleophiles coordinate directly to the palladium center.

  • Coupling Execution: Seal the vessel and heat at 100°C for 16 hours.

    • Causality: High temperatures are required to drive the oxidative addition into the electron-deficient, sterically congested bromo-arene.

  • Self-Validating System: The protocol relies on visual validation. The initial mixture will appear deep purple/red due to Pd₂(dba)₃. Upon heating, a successful reaction transitions to a pale yellow-orange, indicating the formation of the active Pd(0)-Xantphos complex. The appearance of a black precipitate (palladium black) indicates a failed run due to oxygen ingress or solvent impurity[5].

SynthWorkflow cluster_0 Pathway A: Buchwald-Hartwig Amination cluster_1 Pathway B: Stille Coupling SM 4-Bromo-2,3-dihydrobenzo[b] thiophene 1,1-dioxide ReagentA Anilino-pyrazole + Cs2CO3 SM->ReagentA ReagentB Tributyl(1-ethoxyvinyl)tin + TEA SM->ReagentB CatA Pd2(dba)3 / Xantphos ReagentA->CatA ProdA CDK2 Inhibitor Scaffold CatA->ProdA CatB Pd(PPh3)2Cl2 ReagentB->CatB ProdB SOS1 Degrader Intermediate CatB->ProdB

Caption: Divergent synthetic workflows utilizing the 4-bromo handle for oncology drug discovery.

Biological Mechanisms of Action

The derivatives of 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibit profound biological activities, primarily in oncology and targeted protein degradation.

CDK2 Inhibition in Cell Cycle Arrest

Derivatives synthesized via Pathway A act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is an essential driver of the abnormal growth processes in various cancers (e.g., breast, ovarian, and gastric cancers)[5]. The benzothiophene 1,1-dioxide core acts as a rigid, metabolically stable hinge-binding motif. By selectively binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream targets (such as Rb protein), leading to G1/S phase cell cycle arrest and the induction of apoptosis.

SOS1 Targeted Protein Degradation

Derivatives synthesized via Pathway B are utilized to construct SOS1 PROTACs[4]. SOS1 is a guanine nucleotide exchange factor that activates KRAS, a notoriously difficult-to-drug oncogene. The benzothiophene 1,1-dioxide derivative serves as the SOS1-binding ligand (the "warhead"). It is tethered via a linker to an E3 ubiquitin ligase ligand. This bifunctional molecule induces proximity between SOS1 and the E3 ligase, leading to the polyubiquitination of SOS1 and its subsequent destruction by the 26S proteasome.

PROTAC_MoA PROTAC SOS1 PROTAC Ternary Ternary Complex SOS1 : PROTAC : E3 PROTAC->Ternary Binds SOS1 SOS1 Protein SOS1->Ternary Recruits E3 E3 Ligase E3->Ternary Recruits Ub Ubiquitination Ternary->Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S

Caption: Mechanism of action for SOS1 targeted protein degradation via PROTAC ternary complex.

Quantitative Reaction Metrics

To aid in experimental design, the following table summarizes the quantitative data and optimized conditions for the key transformations of the 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, synthesized from the literature.

Reaction TypeTarget ApplicationCatalyst SystemBase / AdditiveSolvent & TempTypical Yield / Conversion
Buchwald-Hartwig Amination CDK2 Inhibitor ScaffoldPd₂(dba)₃ (0.075 eq), Xantphos (0.15 eq)Cs₂CO₃ (1.5 eq)1,4-Dioxane, 100°C70–85% isolated yield
Stille Cross-Coupling SOS1 PROTAC IntermediatePd(PPh₃)₂Cl₂ (0.1 eq)TEA (3.0 eq)1,4-Dioxane, 80°C>95% conversion (Quantitative)
Asymmetric Hydrogenation Chiral 2,3-dihydro coreRh(NBD)₂BF₄ / Chiral LigandNoneCF₃CH₂OH, 70°C, 50 atm H₂>99% conversion, 99% ee
Palladium Cascade Reaction Benzylic Quaternary CarbonPd(0) / Aryl IodideBSAToluene, 110°C60–80% isolated yield

*Note: Asymmetric hydrogenation and cascade reactions represent broader methodologies applied to the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide class to establish complex stereocenters[2][3].

References

  • 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Source: Smolecule URL
  • Source: Chemical Science (RSC Publishing)
  • PREPARATION OF 2,3-DIHYDROBENZO[b]THIOPHENE BEARING BENZYLIC QUATERNARY CARBON BY PALLADIUM-CATALYZED CASCADE REACTION Source: Heterocycles URL
  • US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof Source: Google Patents URL
  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL

Sources

A Technical Guide to the Isomeric Distinction of 4-Bromo- and 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Bromination of this core structure introduces a versatile functional handle for further molecular elaboration through cross-coupling reactions and other transformations. The constitutional isomerism of the bromine substituent on the benzene ring, specifically at the 4- and 5-positions of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core, imparts distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. A comprehensive understanding of these differences is paramount for researchers in organic synthesis and drug discovery to inform rational design, optimize synthetic strategies, and predict molecular behavior. This in-depth technical guide provides a comparative analysis of 4-bromo- and 5-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, focusing on their synthesis, spectroscopic characterization, and differential reactivity.

Introduction: The Significance of Positional Isomerism

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide framework is a key structural motif in a variety of biologically active compounds, including inhibitors of enzymes such as tumor necrosis factor-α converting enzyme (TACE) and as potential therapeutic agents for diabetes.[3] The introduction of a bromine atom onto the aromatic ring provides a crucial stepping stone for the synthesis of more complex derivatives, often through palladium-catalyzed cross-coupling reactions. However, the precise location of this bromine atom—at the 4- or 5-position—profoundly influences the molecule's electronic and steric environment, which in turn dictates its reactivity and physical properties.

This guide will dissect these isomeric differences, providing a foundational understanding for scientists working with these important synthetic intermediates.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of 4-bromo- and 5-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves a multi-step sequence starting from a suitably substituted benzene derivative. The general strategy involves the construction of the brominated benzo[b]thiophene core, followed by oxidation of the sulfide to the sulfone and subsequent reduction of the thiophene ring.

Synthesis of the Brominated Benzo[b]thiophene Precursors

Synthesis of 4-Bromobenzo[b]thiophene:

One common route to 4-bromobenzo[b]thiophene begins with 2-bromo-6-fluorobenzaldehyde. This starting material undergoes a nucleophilic aromatic substitution with a mercaptan, followed by an intramolecular cyclization. A specific patented procedure involves the reaction of 2-bromo-6-fluorobenzaldehyde with methyl mercaptan in the presence of a base like sodium carbonate in THF.[4]

An alternative approach starts from 3-bromophenol. This is converted to 1-bromo-3-(2,2-dimethoxyethylthio)benzene, which then undergoes an acid-catalyzed cyclization using polyphosphoric acid (PPA) in chlorobenzene to yield 4-bromobenzo[b]thiophene.[5]

Synthesis of 5-Bromobenzo[b]thiophene:

The synthesis of 5-bromobenzo[b]thiophene can be achieved through the direct bromination of benzo[b]thiophene. However, this reaction can sometimes lead to a mixture of products. A more controlled synthesis is often preferred.

Oxidation to the 1,1-Dioxide

The oxidation of the brominated benzo[b]thiophene precursors to their corresponding 1,1-dioxides is a critical step. This transformation significantly alters the electronic properties of the heterocyclic ring, making the sulfone group a strong electron-withdrawing group. A variety of oxidizing agents can be employed for this purpose. A facile and environmentally friendly method utilizes an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅).[6] This method is efficient for a range of benzo[b]thiophenes, including those with electron-withdrawing groups.

General Oxidation Protocol: A solution of the brominated benzo[b]thiophene in a suitable organic solvent is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or a hydrogen peroxide-based system. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until complete conversion of the starting material.

Hydrogenation to the 2,3-Dihydro Core

The final step to obtain the target molecules is the selective hydrogenation of the thiophene double bond. Rhodium-catalyzed asymmetric hydrogenation has been shown to be a highly efficient method for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with excellent enantioselectivities.[7] For the preparation of the racemic compounds, other hydrogenation methods using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

Illustrative Synthetic Workflow:

G cluster_4bromo 4-Bromo Isomer Synthesis cluster_5bromo 5-Bromo Isomer Synthesis A 2-Bromo-6-fluorobenzaldehyde B 4-Bromobenzo[b]thiophene A->B Mercaptan, Base C 4-Bromobenzo[b]thiophene 1,1-dioxide B->C Oxidation (e.g., H₂O₂/P₂O₅) D 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide C->D Hydrogenation (e.g., Rh-catalyst, H₂) E Benzo[b]thiophene F 5-Bromobenzo[b]thiophene E->F Bromination G 5-Bromobenzo[b]thiophene 1,1-dioxide F->G Oxidation (e.g., mCPBA) H 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide G->H Hydrogenation (e.g., Pd/C, H₂)

Caption: Generalized synthetic pathways to 4-bromo and 5-bromo dihydrobenzo[b]thiophene 1,1-dioxides.

Comparative Physicochemical and Spectroscopic Analysis

The difference in the bromine position leads to distinct physical properties and spectroscopic fingerprints for the two isomers.

Property4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Molecular Formula C₈H₇BrO₂SC₈H₇BrO₂S
Molecular Weight 247.11 g/mol 247.11 g/mol [8]
CAS Number 58401-27-7[9]64260-76-0[8]
Appearance White to off-white solid (predicted)White to yellow solid (predicted)
Melting Point Data not readily availableData not readily available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectroscopic Distinction: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of the 4-bromo and 5-bromo isomers. The substitution pattern on the aromatic ring results in characteristic chemical shifts and coupling patterns for the aromatic protons.

Predicted ¹H NMR Spectral Features:

  • 4-Bromo Isomer: The aromatic region is expected to show a more complex splitting pattern due to the presence of three adjacent protons. One would anticipate a doublet, a triplet, and another doublet (or doublet of doublets depending on the coupling constants).

  • 5-Bromo Isomer: The aromatic region will likely exhibit a simpler pattern. One would expect a doublet for the proton at position 7, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 4. The protons on the dihydro-thiophene ring (at positions 2 and 3) will appear as multiplets in the aliphatic region for both isomers.

Predicted ¹³C NMR Spectral Features:

The chemical shifts of the aromatic carbons will also be influenced by the position of the bromine atom. The carbon atom directly attached to the bromine (C-4 or C-5) will show a characteristic signal, and the electronic effect of the bromine will cause shifts in the other aromatic carbon signals.

Differential Reactivity: A Chemist's Perspective

The electronic and steric differences between the 4- and 5-bromo isomers are most prominently manifested in their chemical reactivity, particularly in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The benzo[b]thiophene 1,1-dioxide core is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the sulfone group. However, the existing bromine substituent and the fused ring system will direct any potential substitution.

  • 4-Bromo Isomer: The bromine at the 4-position, along with the deactivating sulfone, will likely direct incoming electrophiles to the 6- or 7-position. Steric hindrance from the bromine may favor substitution at the 7-position.

  • 5-Bromo Isomer: The bromine at the 5-position will also direct incoming electrophiles. The electronic interplay between the bromine and the sulfone group will influence the regioselectivity, with substitution likely occurring at the 7-position.

The relative rates of electrophilic substitution are expected to be slow for both isomers due to the deactivating nature of the sulfone group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are arguably the most important transformations for these brominated substrates in the context of drug discovery and materials science. The reactivity in these reactions is governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst.

G A Aryl-Br C Aryl-Pd(II)(Br)L₂ (Oxidative Addition) A->C B Pd(0)L₂ B->C E Aryl-Pd(II)-(R)L₂ (Transmetalation) C->E D Organoboron Reagent D->E E->B F Aryl-R (Reductive Elimination) E->F

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity Differences:

  • Steric Hindrance: The 4-bromo substituent is located in a more sterically hindered position, flanked by the fused thiophene ring. This steric bulk can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to the 5-bromo isomer. The 5-bromo substituent is in a more open and accessible position.

  • Electronic Effects: The electronic environment of the C-Br bond also plays a role. While both isomers have the electron-withdrawing sulfone group, its influence on the 4- and 5-positions will differ slightly due to the different resonance and inductive effects transmitted through the fused ring system.

Based on general principles observed in related heterocyclic systems, the 5-bromo isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions due to lower steric hindrance around the C-Br bond. This has significant practical implications for reaction optimization, as the more reactive isomer may require milder reaction conditions, lower catalyst loadings, and may exhibit a broader substrate scope.[11]

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene 1,1-dioxide scaffold is a component of several classes of biologically active molecules.[12] The ability to functionalize the 4- and 5-positions via the bromo-intermediates opens up a vast chemical space for the synthesis of new drug candidates.

For instance, 4-bromobenzo[b]thiophene is a known intermediate in the synthesis of ebiprazole, a drug for the treatment of schizophrenia.[4] While this is the non-dihydro, non-oxidized precursor, it highlights the importance of this substitution pattern in medicinal chemistry.

The differential reactivity of the 4- and 5-bromo isomers can be strategically exploited in diversity-oriented synthesis. The more reactive 5-bromo isomer could be used for initial library synthesis under mild conditions, while the less reactive 4-bromo isomer might be employed in more complex, multi-step syntheses where chemoselectivity is crucial.

Conclusion

While 4-bromo- and 5-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are constitutionally similar, the seemingly minor shift in the position of the bromine atom leads to significant and predictable differences in their chemical behavior. The 5-bromo isomer is expected to be the more reactive partner in synthetically crucial palladium-catalyzed cross-coupling reactions due to reduced steric hindrance. Their distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR, allow for their unambiguous identification.

For researchers in drug development and organic synthesis, a thorough understanding of these isomeric differences is not merely academic but a practical necessity. It informs the choice of starting materials, the design of synthetic routes, and the interpretation of experimental outcomes, ultimately enabling the more efficient discovery and development of novel chemical entities.

References

  • Smolecule. (2023, August 15). 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.
  • Bentham Science Publishers. (2023, September 26). Synthetic Approaches and Reactions of 2-(Arylidene)benzo[b]thiophen-3(2H)one-1,1-dioxides.
  • PMC. (n.d.).
  • Guidechem. (2023, September 17). How to Synthesize 4-Bromobenzo[b]thiophene?
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).
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  • MDPI. (2021, October 9). Thiophene-Based Compounds.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.).
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  • PMC. (2024, September 11).
  • Benchchem. (2025).
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  • Semantic Scholar. (2010, February 1).
  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).
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  • MDPI. (2021, October 9). Thiophene-Based Compounds.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).
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  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BJOC. (2024, August 27). Search Results.
  • ResearchGate. (n.d.). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors | Request PDF.
  • PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • ResearchGate. (2025, August 7). 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions | Request PDF.
  • Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • IRJET. (2019, April 15). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide.
  • IJRAR.org. (2016, November).
  • PNAS. (2021, September 20).
  • MDPI. (2016, July 27). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • SciSpace. (2017, February 24).
  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • Longdom Publishing. (2022, November 16).
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • ChemScene. (n.d.). 4-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
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Methodological & Application

Synthesis Protocols for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern medicinal chemistry, the benzo[b]thiophene 1,1-dioxide scaffold has emerged as a privileged structural motif, frequently utilized in the development of advanced therapeutics such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1] and Son of Sevenless homolog 1 (SOS1) degraders[2].

The specific building block 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3) is highly valued because the bromine atom at the C4 position serves as an essential electrophilic linchpin for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3]. As a Senior Application Scientist, it is critical to recognize that synthesizing this molecule requires a highly chemo-selective approach to reduce the heterocyclic ring without cleaving the sensitive C–Br bond.

Retrosynthetic Analysis & Pathway Causality

Direct hydrogenation of 4-bromobenzo[b]thiophene using heterogeneous transition-metal catalysis (e.g., Pd/C with H₂) poses a severe risk of concomitant hydrodehalogenation, which would destroy the valuable C4-bromo handle[4]. To bypass this limitation, we employ a two-step, chemo-selective redox strategy:

  • Oxidative Activation: The thioether sulfur is first oxidized to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA)[3]. Causality: This oxidation is not merely a functional group interconversion; it fundamentally alters the electronic landscape of the molecule. By converting the sulfur into a strongly electron-withdrawing 1,1-dioxide, the aromaticity of the thiophene ring is disrupted, and the adjacent C2-C3 double bond is transformed into a highly electrophilic Michael acceptor[2].

  • Conjugate Hydride Reduction: With the C2-C3 bond electronically activated, sodium borohydride (NaBH₄) is introduced. Causality: NaBH₄ is a mild hydride donor that typically cannot reduce unactivated alkenes or aryl halides. However, because the C2-C3 double bond is now conjugated with the sulfone, NaBH₄ selectively performs a 1,4-conjugate reduction[1]. This yields the desired dihydrobenzothiophene 1,1-dioxide core while perfectly preserving the C4-bromo functional group.

Experimental Workflow

SynthesisWorkflow SM 4-Bromobenzo[b]thiophene (Starting Material) Step1 m-CPBA, DCM 25 °C, 12 h [Oxidation] SM->Step1 Int 4-Bromobenzo[b]thiophene 1,1-dioxide (Intermediate) Step1->Int Step2 NaBH4, MeOH 0 °C to 25 °C, 4 h [Conjugate Reduction] Int->Step2 Prod 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Final Product) Step2->Prod

Workflow diagram illustrating the two-step chemo-selective synthesis pathway.

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters

Reagent / Material Role Equivalents Amount Solvent Temp Time
4-Bromobenzo[b]thiophene Starting Material 1.0 eq 3.0 g (14.2 mmol) DCM (60 mL) 25 °C 12 h
m-CPBA Oxidant 2.0 eq 4.8 g (28.4 mmol) - - -
4-Bromobenzo[b]thiophene 1,1-dioxide Intermediate 1.0 eq 4.0 g (16.3 mmol) MeOH (40 mL) 0 to 25 °C 2–4 h

| NaBH₄ | Reducing Agent | 0.75 eq | 465.3 mg (12.2 mmol)| - | - | - |

Table 2: Analytical Validation and Quality Control Markers

Compound LC-MS (ESI) [M+H]⁺ Key ¹H NMR Signatures TLC Polarity
Starting Material m/z ~213.1 / 215.1 Aromatic vinylic protons (C2, C3) Non-polar
Intermediate m/z 245.1 / 247.1 Downfield shifted vinylic protons Highly polar

| Final Product | m/z 247.1 / 249.1 | Disappearance of vinylic protons; Appearance of aliphatic multiplets | Moderately polar |

Step-by-Step Methodologies & Self-Validating Systems

A robust chemical protocol must act as a self-validating system, incorporating real-time analytical checkpoints to prevent downstream failures.

Protocol 1: Oxidative Activation to 4-Bromobenzo[b]thiophene 1,1-dioxide

Objective: Complete oxidation of the thioether to the highly electrophilic sulfone.

  • Preparation: Dissolve 4-bromobenzo[b]thiophene (3.0 g, 14.2 mmol) in anhydrous dichloromethane (DCM, 60.0 mL) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (4.8 g, 28.4 mmol, 2.0 eq) portion-wise to the solution at room temperature (25 °C)[2].

    • Expert Insight: Portion-wise addition is mandatory to mitigate the exothermic nature of the epoxidation/oxidation process and prevent solvent boil-off.

  • Reaction: Stir the reaction mixture continuously at 25 °C for 12 hours (overnight)[2].

  • Quench & Extraction: Quench the reaction by adding ice water (150 mL). Extract the aqueous layer with ethyl acetate (EA, 3 × 80 mL)[2].

  • Washing & Drying: Combine the organic phases and wash with brine (30 mL) to remove residual aqueous impurities and unreacted peroxy-acids. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product via silica gel column chromatography using an eluent gradient of Ethyl Acetate/Petroleum Ether (EA/PE = 60/40)[2].

Self-Validation Checkpoint 1: The conversion of the thioether to the sulfone drastically increases the polarity of the molecule. On a normal-phase silica TLC plate, the intermediate will have a significantly lower Rf​ value compared to the starting material. Absolute validation is achieved via LC-MS, confirming the mass shift to an [M+H]⁺ peak at m/z 245.1[2]. Proceed to Protocol 2 only when the starting material peak (m/z 213) is completely exhausted.

Protocol 2: Chemo-Selective Conjugate Reduction

Objective: Selective 1,4-hydride reduction of the activated C2-C3 double bond.

  • Preparation: Dissolve the purified intermediate, 4-bromobenzo[b]thiophene 1,1-dioxide (4.0 g, 16.3 mmol), in methanol (MeOH, 40.0 mL)[2].

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.

    • Expert Insight: Cooling is essential to control the rapid evolution of hydrogen gas and to suppress the competitive, non-productive reduction of the methanol solvent by NaBH₄.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (465.3 mg, 12.2 mmol, ~0.75 eq) to the cooled solution[2]. (Note: 0.75 equivalents of NaBH₄ provides 3.0 equivalents of hydride, which is sufficient for the conjugate reduction).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 to 4 hours[2],[1].

  • Quench & Isolation: Quench the reaction by carefully adding water (100 mL) to destroy excess borohydride[2]. Extract the product using ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product as a white solid[1].

Self-Validation Checkpoint 2: Successful conjugate reduction is validated by the complete loss of the vinylic protons (typically found around 7.0–7.5 ppm) in the ¹H NMR spectrum, replaced by the appearance of two new aliphatic methylene multiplets in the 3.0–4.0 ppm region. LC-MS will show a +2 Da mass shift, resulting in an [M+H]⁺ peak at m/z 247.1[2].

References

  • [4] Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. ChemRxiv.4

  • [2] US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof. Google Patents. 2

  • [3] 4-Bromobenzo[b]thiophen-3(2H)-one. Benchchem. 3

  • [1] WO2023244710A1 - Anilino-pyrazole derivatives, compositions and methods thereof. Google Patents. 1

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a privileged structural motif in medicinal chemistry and materials science, serving as a core component in various biologically active compounds, including enzyme inhibitors and modulators of nuclear receptors.[1][2] The strategic functionalization of this scaffold is paramount for the development of novel therapeutics and advanced organic materials.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the direct and efficient arylation of heteroaromatic systems.[5][6][7] This guide provides a comprehensive overview, detailed experimental protocols, and expert insights for the successful execution of Suzuki coupling reactions utilizing 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as the electrophilic partner.

Scientific Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester derivative) with an organohalide or triflate.[5][8] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[9] The process operates via a catalytic cycle involving a Pd(0)/Pd(II) interchange, which can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, forming a new Pd(II) complex. This is often the rate-determining step of the cycle.[8] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[7][8]

  • Transmetalation: In this key step, a base activates the organoboron compound (R²-B(OR)₂) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming a new carbon-carbon bond between the two organic partners (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) pd0->oa_complex sub R¹-X (4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide) sub->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Diorganopalladium) oa_complex->trans_complex base_boronic R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ (Activated Boronate) base_boronic->boronate Activation boronate->trans_complex Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentRoleTypical EquivalentsRecommended Purity
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxideElectrophile1.0>97%
Arylboronic AcidNucleophile1.2 - 1.5>95%
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst0.02 - 0.05 (2-5 mol%)>98%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0>99%
1,4-Dioxane or Toluene/WaterSolvent-Anhydrous/Degassed
Safety Precautions
  • Substrate/Product: 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and its derivatives may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[12]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. Use in a fume hood away from ignition sources.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The use of a glovebox for this step is ideal but not strictly necessary if proper inert atmosphere techniques are used.

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.[14]

    • Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring Progress:

    • Periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate.

  • Work-up Procedure:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide product.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Prep (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Catalyst & Solvent Addition (Under N₂/Ar Flow) B->C D 4. Heating & Stirring (90-100 °C, 12-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E Periodic Check F 6. Cool & Quench (Add H₂O) D->F Upon Completion E->D G 7. Extraction (Ethyl Acetate) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purification (Flash Chromatography) H->I J Pure Product I->J

Figure 2: General workflow for the Suzuki coupling protocol.

Key Considerations & Optimization

Achieving high yields and purity in Suzuki couplings often requires careful selection of reaction parameters. The "best" conditions are highly substrate-dependent.

ParameterOptions & Expert Insights
Palladium Catalyst Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ are common but require an external ligand. Integrated Catalysts: Pd(PPh₃)₄ is a workhorse, but more advanced catalysts like Pd(dppf)Cl₂ or those employing Buchwald-type biarylphosphine ligands (e.g., SPhos) often provide higher activity at lower loadings, especially for challenging substrates.[15][16] Palladacycles are also known for their high thermal stability and activity.[15]
Ligand For reactions using a simple palladium source like Pd(OAc)₂, the addition of a phosphine ligand is critical. Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) generally accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers.
Base The base is not merely a spectator; it is crucial for the transmetalation step. K₂CO₃: A common, cost-effective choice. Cs₂CO₃: More soluble in organic solvents and often more effective, but more expensive. K₃PO₄: A strong base that can be effective when others fail.[13] The choice of base can significantly impact the reaction rate and the potential for side reactions.
Solvent 1,4-Dioxane/Water: A very common biphasic system that works for a wide range of substrates.[14] Toluene/Water: Another effective biphasic mixture. THF or DMF: Can be used, but THF has a lower boiling point and DMF can be difficult to remove. The presence of water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[7]
Boronic Acid Partner While arylboronic acids are robust, some heteroarylboronic acids (especially those from five-membered rings like furan or thiophene) can be prone to protodeboronation (hydrolysis back to the parent heterocycle) under basic, heated conditions. Using a slight excess of the boronic acid can compensate for this. Alternatively, using boronic acid pinacol esters can sometimes mitigate decomposition.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase temperature (within solvent limits).4. Use high-purity, anhydrous reagents and solvents.
Incomplete Reaction 1. Catalyst deactivation over time.2. Insufficient amount of boronic acid.3. Reaction time is too short.1. Try a more robust ligand/catalyst system (e.g., Buchwald ligands).2. Increase the equivalents of boronic acid to 1.5 or 2.0.3. Extend the reaction time and continue to monitor by TLC/LC-MS.
Formation of Homocoupled Boronic Acid Byproduct Oxygen contamination leading to oxidative homocoupling of the boronic acid.Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas throughout.
Formation of Protodebrominated Starting Material Trace amounts of water or protic impurities reacting with the palladium-aryl intermediate.Ensure all reagents and solvents are anhydrous.

Applications and Further Transformations

The resulting 4-aryl-2,3-dihydrobenzo[b]thiophene 1,1-dioxides are valuable intermediates for further synthetic elaboration. Their structural and electronic properties have made them attractive targets in drug discovery. For example, derivatives of this core have been investigated as:

  • Potent Modulators: For targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is implicated in autoimmune diseases.[17]

  • Enzyme Inhibitors: As covalent inhibitors for enzymes like Phosphoglycerate Dehydrogenase (PHGDH), a target in cancer therapy.[2]

  • Anticancer Agents: Targeting pathways such as RhoA/ROCK involved in tumor growth and metastasis.[4]

The sulfone moiety acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, while the newly introduced aryl group at the 4-position can be tailored to probe specific interactions within a biological target's binding pocket.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Bells, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Walker, S. D., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Feuerstein, M., et al. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC. [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PMC. [Link]

  • Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Synthesis of 2,3-diarylbenzo[b]thiophene... ResearchGate. [Link]

  • Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. [Link]

  • Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling... ResearchGate. [Link]

  • Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives... New Journal of Chemistry. [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]

  • Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides... Organic Letters. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents... Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, V-shaped geometry and its capacity to act as a hydrogen bond acceptor make it an ideal framework for the design of highly specific enzyme inhibitors and receptor modulators. The introduction of a bromine atom at the 4-position transforms this scaffold into a versatile and highly reactive intermediate, 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This bromine atom serves as a synthetic handle, enabling a diverse range of functionalizations through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds during drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a key pharmaceutical intermediate. We will delve into its synthesis and detail its application in the construction of advanced molecular architectures, with a particular focus on the synthesis of novel inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a high-priority target in oncology.

The Strategic Advantage of the 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Intermediate

The true value of this intermediate lies in its trifecta of desirable characteristics:

  • A Pre-validated Pharmacophore: The benzo[b]thiophene 1,1-dioxide core is present in numerous biologically active molecules, demonstrating its compatibility with biological systems and its ability to engage with various protein targets.[1][2]

  • A Tunable Platform for Structure-Activity Relationship (SAR) Studies: The bromine atom at the 4-position provides a reactive site for the introduction of a wide array of substituents via robust and well-understood cross-coupling reactions. This allows for the fine-tuning of a compound's pharmacological properties.

  • Access to Novel Chemical Space: The unique three-dimensional shape of the scaffold allows for the exploration of previously inaccessible regions of chemical space, increasing the probability of discovering novel and potent drug candidates.

Synthesis of the Key Intermediate: A Multi-step Approach

A direct, one-pot synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is not extensively documented. However, a reliable and scalable multi-step synthesis can be devised from commercially available starting materials, leveraging well-established synthetic transformations. The following protocol represents a logical and experimentally sound pathway.

Protocol 1: Synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This synthesis is presented as a three-step process starting from the commercially available 4-bromobenzo[b]thiophene.

Step 1: Catalytic Hydrogenation of 4-Bromobenzo[b]thiophene

The first step involves the selective reduction of the thiophene ring. Catalytic hydrogenation is a well-established method for this transformation.[3][4]

  • Reaction:

  • Procedure:

    • To a solution of 4-bromobenzo[b]thiophene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2,3-dihydrobenzo[b]thiophene. This product can often be used in the next step without further purification.

Step 2: Oxidation to the 1,1-Dioxide

The subsequent oxidation of the sulfide to the sulfone is a critical step. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.[1]

  • Reaction:

  • Procedure:

    • Dissolve the crude 4-Bromo-2,3-dihydrobenzo[b]thiophene (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into ice-water, which will precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl substituents. This is particularly useful for probing interactions in hydrophobic pockets of target proteins.

Workflow for Suzuki-Miyaura Coupling

A 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Work-up & Purification G->H I 4-Aryl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

  • Reaction:

  • Reagents and Conditions:

ComponentExampleStoichiometryPurpose
Aryl Halide4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.0 eqStarting material
Boronic AcidPhenylboronic acid1.2-1.5 eqArylating agent
Palladium CatalystPd(PPh3)4 or Pd(dppf)Cl22-5 mol%Catalyst
BaseK2CO3 or Cs2CO32.0-3.0 eqActivates boronic acid
SolventToluene/H2O or Dioxane/H2O-Reaction medium
  • Procedure:

    • To a reaction vessel, add 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (3 mol%).

    • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines at the 4-position. This is crucial for accessing key hydrogen bonding interactions with the target protein.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Aryl-Br Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative\nAddition->Aryl-Pd(II)-Br(L2) Amine\nCoordination Amine Coordination Aryl-Pd(II)-Br(L2)->Amine\nCoordination + Amine, Base Aryl-Pd(II)-NHR'(L2) Aryl-Pd(II)-NHR'(L2) Amine\nCoordination->Aryl-Pd(II)-NHR'(L2) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NHR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Reforms Catalyst Product 4-Amino-Aryl Reductive\nElimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Representative Buchwald-Hartwig Amination

  • Reaction:

ComponentExampleStoichiometryPurpose
Aryl Halide4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.0 eqStarting material
AmineMorpholine1.2-1.5 eqAminating agent
Palladium Pre-catalystPd2(dba)3 or Pd(OAc)21-2 mol%Catalyst source
LigandXPhos or BINAP2-4 mol%Stabilizes catalyst
BaseNaOtBu or K3PO41.5-2.0 eqDeprotonates amine
SolventToluene or Dioxane-Reaction medium
  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst (1 mol%) and the phosphine ligand (2 mol%).

    • Add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Case Study: Synthesis of STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis. [5][6]As such, it is a prime target for the development of novel anti-cancer therapeutics. The benzo[b]thiophene 1,1-dioxide scaffold has been identified as a promising core for the development of STAT3 inhibitors. [2] By applying the Suzuki-Miyaura and Buchwald-Hartwig reactions to 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a library of analogs can be rapidly synthesized to probe the binding pocket of STAT3 and optimize inhibitory activity. For example, aryl groups introduced via Suzuki coupling can occupy hydrophobic pockets, while amino groups installed via Buchwald-Hartwig amination can form critical hydrogen bonds with the protein.

Conclusion

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a high-value, versatile intermediate for pharmaceutical research and development. Its robust synthesis and the ability to undergo a variety of palladium-catalyzed cross-coupling reactions make it an ideal platform for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships. The protocols and application notes provided herein offer a solid foundation for the use of this powerful building block in the design and synthesis of next-generation therapeutics.

References

  • Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Academia.edu. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available at: [Link]

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. PubMed. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

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Application Notes and Protocols for the C4-Functionalization of Dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C4-Functionalized Dihydrobenzo[b]thiophene 1,1-dioxides

The dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, sulfur-containing heterocyclic structure imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. The biological significance of this scaffold is well-documented, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

Functionalization of the benzo-fused ring of this scaffold allows for the fine-tuning of its electronic and steric properties, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with optimized performance. Among the various positions on the aromatic ring, the C4 position holds particular strategic importance. Substitution at this position can significantly influence the molecule's interaction with biological targets and its photophysical properties.

This comprehensive guide provides a detailed exploration of the synthetic strategies for the selective functionalization of the C4 position of dihydrobenzo[b]thiophene 1,1-dioxide. We will delve into the mechanistic underpinnings of the most effective methodologies, providing researchers with the rationale behind experimental choices and detailed, field-proven protocols to ensure reproducible success in the laboratory.

Strategic Approaches to C4-Functionalization: A Mechanistic Overview

The selective introduction of functional groups at the C4 position of dihydrobenzo[b]thiophene 1,1-dioxide is primarily dictated by the electronic nature of the substrate. The powerful electron-withdrawing sulfone group deactivates the aromatic ring towards classical electrophilic aromatic substitution, which typically favors substitution at other positions. Therefore, more nuanced strategies are required to achieve the desired C4-regioselectivity.

Directed ortho-Metalation (DoM): The Preeminent Strategy for C4-Functionalization

Directed ortho-metalation (DoM) stands out as the most powerful and regioselective method for the functionalization of the C4 position. This strategy leverages the ability of the sulfone group to act as a directed metalation group (DMG). The oxygen atoms of the sulfone chelate to an organolithium base, such as n-butyllithium (n-BuLi), positioning the base to selectively deprotonate the adjacent C4-proton. This generates a C4-lithiated intermediate that can be trapped with a wide array of electrophiles to introduce diverse functionalities.

The causality behind this selectivity lies in the formation of a kinetically favored six-membered ring-like transition state, which significantly lowers the activation energy for deprotonation at the C4 position compared to other protons on the aromatic ring.

DoM_Mechanism Substrate Dihydrobenzo[b]thiophene 1,1-dioxide Intermediate C4-Lithiated Intermediate Substrate->Intermediate Deprotonation nBuLi n-BuLi Product C4-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+)

Figure 1. General workflow for Directed ortho-Metalation (DoM).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the C4-functionalization of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide. These protocols are designed to be self-validating, with clear instructions and checkpoints to ensure successful execution.

Protocol 1: Synthesis of the Starting Material - 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

Before proceeding to C4-functionalization, the synthesis of the starting material is a prerequisite. A common method involves the oxidation of 2,3-dihydrobenzo[b]thiophene.

Materials:

  • 2,3-Dihydrobenzo[b]thiophene

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphorus pentoxide (P₂O₅)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Oxidizing Reagent: In a well-ventilated fume hood, carefully add phosphorus pentoxide (2.0 eq) to a 30% aqueous solution of hydrogen peroxide (4.0 eq) in acetonitrile at 0 °C with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Oxidation Reaction: To a solution of 2,3-dihydrobenzo[b]thiophene (1.0 eq) in dichloromethane, add the freshly prepared oxidizing reagent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a white solid.

Protocol 2: C4-Bromination via Directed ortho-Metalation

This protocol details the introduction of a bromine atom at the C4 position, a versatile handle for further cross-coupling reactions.

Materials:

  • 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

C4_Bromination Start Dihydrobenzo[b]thiophene 1,1-dioxide in THF Lithiation C4-Lithiated Intermediate Start->Lithiation nBuLi 1. n-BuLi, -78 °C, 1h Product 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Lithiation->Product Dibromoethane 2. 1,2-Dibromoethane -78 °C, 2h

Figure 2. Workflow for C4-Bromination via DoM.

Protocol 3: C4-Deuteration via Directed ortho-Metalation

This protocol is a useful control experiment to confirm the regioselectivity of the lithiation and to introduce an isotopic label.

Materials:

  • 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup and Lithiation: Follow steps 1 and 2 of Protocol 2.

  • Electrophilic Quench with D₂O: To the solution of the C4-lithiated intermediate at -78 °C, add deuterium oxide (2.0 eq) dropwise via syringe.

  • Work-up and Purification: Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature. Follow the work-up and purification procedures described in Protocol 2 (steps 5 and 6) to obtain 4-deuterio-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. The extent of deuteration can be quantified by ¹H NMR spectroscopy.

Data Presentation

Entry Electrophile Product Typical Yield (%)
11,2-Dibromoethane4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide75-85
2Deuterium oxide (D₂O)4-Deuterio-2,3-dihydrobenzo[b]thiophene 1,1-dioxide>95 (by ¹H NMR)
3Iodine (I₂)4-Iodo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide70-80
4N,N-Dimethylformamide (DMF)4-Formyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide60-70
5Carbon dioxide (CO₂)2,3-Dihydrobenzo[b]thiophene-4-carboxylic acid 1,1-dioxide55-65

Table 1. Summary of C4-Functionalization Reactions via Directed ortho-Metalation.

Alternative Strategies and Their Limitations

While DoM is the preferred method for C4-functionalization, other classical reactions can be considered, although they often suffer from a lack of regioselectivity.

  • Electrophilic Aromatic Substitution (EAS): Reactions such as Friedel-Crafts acylation or nitration on the dihydrobenzo[b]thiophene 1,1-dioxide system are challenging due to the deactivating nature of the sulfone group. When forced under harsh conditions, these reactions tend to yield a mixture of isomers, with substitution at the C7 position often competing with or dominating over C4 substitution.

  • Palladium-Catalyzed C-H Activation: Recent advances in transition-metal-catalyzed C-H activation offer potential routes to C4-functionalized products. However, directing group assistance is often required to achieve high regioselectivity, and the development of a robust catalytic system specifically for the C4 position of this scaffold is still an active area of research.

Conclusion and Future Perspectives

The functionalization of the C4 position of dihydrobenzo[b]thiophene 1,1-dioxide is a critical step in the synthesis of novel compounds for drug discovery and materials science. Directed ortho-metalation has emerged as a robust and highly regioselective strategy, enabling the introduction of a wide range of functional groups at this key position. The protocols detailed in this guide provide a solid foundation for researchers to confidently and reproducibly synthesize C4-substituted derivatives.

Future research in this area will likely focus on expanding the scope of electrophiles that can be used in the DoM reaction, as well as exploring milder and more sustainable methods for C4-functionalization, such as photoredox catalysis or enzymatic approaches. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of new dihydrobenzo[b]thiophene 1,1-dioxide-based molecules with enhanced properties and functionalities.

References

  • Baran, P. S. (2009). C–H Functionalization in the Baran Synthesis of Dihydroxyeudesmane. Organic Chemistry Highlights. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides

Application Note: Synthesis of Fused Tricyclic Sulfones via Palladium-Catalyzed Amination and Intramolecular C-H Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Starting Material: 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Primary Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Analysis

Tricyclic sulfones represent a privileged class of rigidified scaffolds in modern drug discovery, featuring prominently in the design of CDK2 inhibitors, SOS1 degraders, and γ -secretase modulators . The bicyclic precursor, 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide , offers a highly functionalizable handle at the C4 position.

To construct a fused tricyclic sulfone (specifically, a thieno-carbazole dioxide core), we deploy a robust two-step synthetic architecture. Rather than relying on linear condensation strategies, this protocol utilizes a site-selective Buchwald-Hartwig amination followed by a Palladium-catalyzed intramolecular C-H arylation . This approach rapidly builds molecular complexity while maintaining strict regiocontrol.

Workflow A 4-Bromo-2,3-dihydrobenzo[b] thiophene 1,1-dioxide C Intermediate: Diaryl Amine A->C Pd2(dba)3, Xantphos Cs2CO3, 90°C B 2-Chloroaniline B->C D Tricyclic Sulfone: Fused Core C->D Pd(OAc)2, PCy3·HBF4 K2CO3, 130°C

Figure 1: Two-step synthetic workflow from bicyclic sulfone to fused tricyclic core.

Mechanistic Causality in Catalyst Selection

The success of this sequence relies entirely on the precise tuning of the palladium catalytic cycles.

Step 1: Chemoselective C-N Coupling We exploit the inherent reactivity difference between the aryl bromide of the sulfone and the aryl chloride of the aniline reagent. By utilizing Xantphos , a ligand with a remarkably wide bite angle (111°), the catalyst is strongly biased toward reductive elimination. This prevents the formation of off-target bis(amine)palladium complexes and ensures exclusive coupling at the bromide without prematurely activating the chloride.

Step 2: Intramolecular C-H Arylation The cyclization onto the C5 position of the benzothiophene ring proceeds via a Concerted Metalation-Deprotonation (CMD) pathway . We transition to PCy 3​ ·HBF 4​ because the highly electron-donating nature of the tricyclohexylphosphine is mandatory to force oxidative addition into the notoriously inert C-Cl bond . The tetrafluoroborate salt acts as an air-stable reservoir, slowly releasing the free phosphine upon contact with the base, thereby preventing catalyst poisoning and extending the active lifetime of the Pd(0) species at 130 °C.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd Ar-Cl CMD CMD Transition State (C-H Cleavage) OxAdd->CMD Base RedElim Reductive Elimination (C-C Formation) CMD->RedElim -H+ RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of the intramolecular C-H arylation via CMD pathway.

Quantitative Optimization of the Cyclization Step

The C-H arylation is highly sensitive to the base and solvent environment. The carbonate base acts as a critical proton shuttle in the CMD transition state. Below is the empirical data driving our protocol parameters:

EntryCatalyst (mol %)Ligand (mol %)Base (2.5 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc) 2​ (5)PPh 3​ (10)K 2​ CO 3​ DMF13015
2Pd(OAc) 2​ (5)XPhos (10)K 2​ CO 3​ DMA13042
3 Pd(OAc) 2​ (5) PCy 3​ ·HBF 4​ (10) K 2​ CO 3​ DMA 130 88
4Pd(OAc) 2​ (5)PCy 3​ ·HBF 4​ (10)Cs 2​ CO 3​ DMA13065
5NonePCy 3​ ·HBF 4​ (10)K 2​ CO 3​ DMA130N.R.

Note: DMA (N,N-Dimethylacetamide) is selected over DMF as it resists thermal degradation into dimethylamine (a known Pd-catalyst poison) at elevated temperatures.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(2-chlorophenyl)-2,3-dihydrobenzo[b]thiophen-4-amine 1,1-dioxide
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq, 10.0 mmol), Pd 2​ (dba) 3​ (0.02 eq, 0.2 mmol), Xantphos (0.04 eq, 0.4 mmol), and anhydrous Cs 2​ CO 3​ (2.0 eq, 20.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity N 2​ three times.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane (50 mL, 0.2 M) followed by 2-chloroaniline (1.2 eq, 12.0 mmol) via syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under positive N 2​ flow. Stir vigorously at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints (Protocol A):

  • Isotopic Signature: LC-MS analysis of the product must show a distinct 3:1 ratio for the [M+H] + ion, confirming the retention of the chlorine atom, whereas the starting material exhibited a 1:1 ratio (bromine isotope pattern).

  • TLC Fluorescence: The resulting diarylamine possesses extended conjugation and an auxochromic NH group, shifting from a dull UV-absorbent spot to a highly fluorescent blue/green spot under 365 nm UV light ( Rf​ ~0.3 in 7:3 Hexanes/EtOAc).

Protocol B: Intramolecular C-H Arylation to Fused Tricyclic Sulfone
  • Preparation: In a heavy-walled pressure vial, combine the intermediate from Protocol A (1.0 eq, 5.0 mmol), Pd(OAc) 2​ (0.05 eq, 0.25 mmol), PCy 3​ ·HBF 4​ (0.10 eq, 0.50 mmol), and finely milled anhydrous K 2​ CO 3​ (2.5 eq, 12.5 mmol).

  • Atmosphere Exchange: Purge the vial with N 2​ for 5 minutes.

  • Reaction: Add anhydrous, degassed DMA (50 mL, 0.1 M). Seal the vial tightly and heat in a pre-equilibrated oil bath at 130 °C for 16 hours.

  • Workup & Purification: Cool the reaction mixture to room temperature. Pour into ice water (150 mL) to precipitate the crude product. Filter the solid, wash with water, and dissolve in hot THF. Filter through a short silica plug to remove Pd black, then recrystallize from THF/Heptane.

Self-Validating Checkpoints (Protocol B):

  • Mass Shift: LC-MS must indicate a precise mass shift of -36 Da (loss of HCl) relative to the starting material.

  • Isotope Resolution: The 3:1 isotopic pattern will vanish, replaced by a single, sharp [M+H] + peak, definitively proving the expulsion of the chloride leaving group during cyclization.

References

  • Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.U.S. Patent US20240246950A1. (Demonstrates the utility of 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a core building block).
  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Surry, D. S., & Buchwald, S. L. Chemical Science, 2011, 2, 27-50. URL:[Link]

  • Concerted Metalation-Deprotonation Pathway in Palladium-Catalyzed C(sp2)-H and C(sp3)-H Arylation. Gorelsky, S. I., et al. Journal of the American Chemical Society, 2008, 130(33), 10848-10849. URL:[Link]

  • Palladium-Catalyzed Intramolecular Direct Arylation of Aryl Chlorides. Ackermann, L., et al. Organic Letters, 2006, 8(16), 3457-3460. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?

The most prevalent synthetic strategy is a two-step process. First, the synthesis of the core heterocyclic system, 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (also known as benzo[b]thiophene sulfone). Second, the selective electrophilic bromination of this intermediate at the C4 position of the benzene ring. This route is favored due to the availability of starting materials and the relatively straightforward nature of the reactions, although controlling the selectivity in the bromination step is a critical challenge.

Q2: Why is achieving high yield and purity difficult for this specific molecule?

The primary challenge lies in the bromination step. The sulfone group (SO₂) is a powerful electron-withdrawing group and a meta-director in classical electrophilic aromatic substitution. However, in the fused ring system of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, the electronic effects are more complex. This leads to a mixture of brominated isomers, primarily the 4-bromo and 6-bromo products, along with potential di-brominated byproducts. Separating these structurally similar isomers can be challenging, leading to yield loss during purification.

Q3: What are the critical parameters to control during the bromination reaction?

Three parameters are paramount:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) often provides better selectivity compared to liquid bromine (Br₂).

  • Reaction Solvent: The solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer ratio.

  • Temperature: Lower temperatures generally favor higher selectivity by minimizing the formation of undesired byproducts and disfavored isomers.

Synthetic Workflow Overview

The overall process can be visualized as a sequence of synthesis, bromination, and purification. Each stage presents unique challenges that can impact the final yield.

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Purification Start Precursors (e.g., Benzo[b]thiophene) Core_Synth Oxidation & Reduction Start->Core_Synth Intermediate 2,3-dihydrobenzo[b]thiophene 1,1-dioxide Core_Synth->Intermediate Bromination Electrophilic Bromination (e.g., NBS) Intermediate->Bromination Crude_Product Crude Product Mixture (Isomers & Byproducts) Bromination->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure 4-Bromo Product Purification->Final_Product

Caption: General workflow for the synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Intermediate, 2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Q: My initial synthesis of the dihydro-sulfone intermediate is inefficient. What are the common pitfalls?

A: Low yield of the intermediate often stems from either an incomplete initial oxidation of the thiophene sulfur or an inefficient reduction of the thiophene ring.

  • Causality: The oxidation of benzo[b]thiophene to its 1,1-dioxide is a crucial step that activates the molecule for subsequent reactions. If this oxidation is incomplete, the unreacted starting material will not participate in the hydrogenation step. The subsequent hydrogenation of the benzo[b]thiophene 1,1-dioxide to the 2,3-dihydro derivative is a catalytic process that is highly sensitive to catalyst quality, hydrogen pressure, and substrate purity.[1][2]

  • Troubleshooting Steps:

    • Verify Oxidation: Ensure the oxidation of benzo[b]thiophene is complete. Use an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Catalyst Activity: For the hydrogenation step, use a high-quality catalyst such as Rhodium on carbon or a specialized chiral catalyst system if stereochemistry is a concern.[4] Ensure the catalyst is not poisoned. If yields are consistently low, consider using a fresh batch of catalyst.

    • Reaction Conditions: Optimize hydrogen pressure and reaction time. High-pressure hydrogenation (50 atm or higher) is often required for efficient reduction.[2]

    • Purification: Ensure the benzo[b]thiophene 1,1-dioxide is pure before hydrogenation. Impurities can inhibit the catalyst.

Problem 2: Poor Selectivity in the Bromination Step

Q: My main problem is a low ratio of the desired 4-bromo isomer to the 6-bromo isomer. How can I improve regioselectivity?

A: This is the most critical challenge. Improving 4-position selectivity requires careful control of the electrophilicity of the brominating agent and the reaction conditions to exploit subtle differences in the activation energies for substitution at the different positions.

  • Mechanistic Insight: The sulfone group deactivates the entire aromatic ring. Nitration studies on the related 2,3-dibromobenzo[b]thiophen show substitution at both the 4- and 6-positions, indicating that both sites are electronically accessible.[5] The 4-position is sterically more hindered, but may be favored under certain conditions. The goal is to use conditions that favor kinetic control, often at lower temperatures.

  • Troubleshooting & Optimization:

ParameterRecommendationRationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of Br₂.NBS is a milder source of electrophilic bromine (Br⁺), which can lead to higher selectivity. It reduces the concentration of HBr, which can catalyze isomer scrambling.
Solvent Use a strong acid like sulfuric acid or trifluoroacetic acid as the solvent.Protic, strongly acidic solvents can protonate the sulfone group, modifying its directing effect and potentially favoring the 4-position. This approach requires careful handling and workup.
Temperature Maintain a low temperature, ideally 0°C to 5°C , during the addition of the brominating agent.Lower temperatures increase the selectivity of electrophilic aromatic substitution by favoring the reaction pathway with the lowest activation energy, which is often the more selective one.
Addition Rate Add the brominating agent slowly and portion-wise over an extended period.This keeps the instantaneous concentration of the electrophile low, which helps to suppress di-bromination and may improve isomer ratios.
Problem 3: Formation of Di-brominated Byproducts

Q: I am observing a significant amount of a di-bromo byproduct in my crude product analysis. How can this be minimized?

A: The formation of di-brominated species is a classic sign of over-reaction, where the mono-brominated product competes with the starting material for the brominating agent.

  • Causality: The first bromine atom added to the ring is deactivating, but if the reaction conditions are too harsh (high temperature, high concentration of a powerful brominating agent), a second substitution can still occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents of NBS) can be beneficial, accepting a lower conversion for higher selectivity against di-bromination.

    • Monitor the Reaction: Closely monitor the reaction progress using TLC or a rapid LC-MS method. Quench the reaction as soon as the starting material is consumed or when the formation of the di-bromo product begins to accelerate.

    • Reduce Temperature: As with improving selectivity, lower temperatures will significantly reduce the rate of the second bromination reaction, which has a higher activation energy.

Troubleshooting_Tree Start Low Final Yield / Purity Check_Intermediate Is the intermediate (dihydro-sulfone) pure and in good yield? Start->Check_Intermediate Troubleshoot_Synth Focus on Step 1: - Check oxidation completeness - Verify catalyst activity - Optimize H₂ pressure Check_Intermediate->Troubleshoot_Synth No Check_Bromination Analyze crude product from bromination step. Check_Intermediate->Check_Bromination Yes Problem_Isomers Main issue is isomer ratio (4- vs 6-bromo)? Check_Bromination->Problem_Isomers Problem_Dibromo Main issue is di-bromination? Problem_Isomers->Problem_Dibromo No Solution_Isomers Focus on Selectivity: - Switch to NBS - Use strong acid solvent - Lower reaction temp to 0°C Problem_Isomers->Solution_Isomers Yes Solution_Dibromo Focus on Stoichiometry: - Use 0.95-1.0 eq. NBS - Add NBS slowly - Monitor by TLC/LC-MS Problem_Dibromo->Solution_Dibromo Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Problem 4: Difficulty in Purifying the Final Product

Q: I am struggling to separate the 4-bromo and 6-bromo isomers using column chromatography. What conditions are recommended?

A: The separation of these isomers is challenging due to their similar polarities. Success depends on using a high-resolution separation technique and optimizing the conditions.

  • Recommendations:

    • Column Chromatography:

      • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

      • Eluent System: A non-polar eluent system is required. Start with a mixture of hexanes (or petroleum ether) and ethyl acetate in a high ratio (e.g., 98:2 or 95:5). A shallow gradient or isocratic elution is often necessary. Dichloromethane can sometimes be used as a co-solvent to improve separation.

    • Recrystallization: If a significant amount of one isomer is present, recrystallization can be an effective purification method. Experiment with various solvent systems. A good starting point is a binary mixture like ethanol/water or isopropanol/hexanes. The goal is to find a system where the desired 4-bromo isomer has lower solubility than the impurities upon cooling.

Experimental Protocol: Optimized Synthesis

This protocol provides a starting point for the synthesis, incorporating best practices to maximize yield and selectivity.

Part A: Synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide
  • Oxidation: Dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (2.5-3.0 eq) dropwise while maintaining the temperature below 40°C. Stir for 12-18 hours at room temperature. Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water until neutral, and dry to obtain benzo[b]thiophene 1,1-dioxide.

  • Hydrogenation: In a high-pressure reactor, charge the benzo[b]thiophene 1,1-dioxide (1.0 eq), a suitable solvent like ethanol or ethyl acetate, and 5% Rh/C catalyst (1-2 mol%). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 atm. Heat to 50-70°C and stir for 24-48 hours.[2] Monitor for completion. After cooling and venting, filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the title intermediate.

Part B: Synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form. Allow the ice to melt completely, then filter the crude product. Wash the solid thoroughly with cold water followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the crude solid. Purify via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers. Combine the fractions containing the pure 4-bromo product and remove the solvent under reduced pressure.

References

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. RSC Publishing. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar sulfone derivatives. 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3) is a critical synthetic building block utilized in the development of SOS1 degraders for Ras/Rac pathway-targeted cancer therapies and CDK2 inhibitors. Because this intermediate is often subjected to downstream transition-metal-catalyzed cross-coupling reactions, achieving >98% purity is paramount to prevent catalytic poisoning.

This guide provides a self-validating, mechanistic approach to the synthesis, purification, and troubleshooting of this specific compound.

Quantitative Data: Physicochemical Properties

Before beginning your workflow, verify your target parameters against the standard physicochemical data summarized below.

PropertyValue
Chemical Name 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS Number 1171926-76-3
Molecular Formula C8H7BrO2S
Molecular Weight 247.11 g/mol
Physical Appearance White to off-white solid
Mass Spectrometry (LC-MS) [M+H]+ = 247.1
Solubility Soluble in MeOH, DCM, Ethyl Acetate; Insoluble in Water
Experimental Workflow Visualization

G start 4-Bromobenzo[b]thiophene (Starting Material) ox Oxidation m-CPBA, DCM, 25°C start->ox int 4-Bromobenzo[b]thiophene 1,1-dioxide ox->int red Reduction NaBH4, MeOH, 0°C to 25°C int->red crude Crude 4-Bromo-2,3-dihydrobenzo [b]thiophene 1,1-dioxide red->crude ext Aqueous Workup EA Extraction, Brine Wash crude->ext chrom Column Chromatography Silica Gel, EA/PE (70:30) ext->chrom pure Purified Product (>98% Purity) chrom->pure

Workflow for the synthesis and purification of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Step-by-Step Methodology: Synthesis & Purification Protocol

This self-validating protocol is adapted from validated pharmaceutical routes for SOS1 degrader synthesis 1.

Phase 1: Oxidation to the 1,1-Dioxide Intermediate

  • Reaction Setup: Dissolve 4-bromobenzo[b]thiophene (1.0 eq) in Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 2.0 eq) portion-wise at 25°C. Stir the reaction mixture overnight.

  • Quenching & Workup: Quench the reaction with ice water. Extract the aqueous phase with Ethyl Acetate (EA) three times. Combine the organic phases, wash thoroughly with brine, and dry over anhydrous Na2SO4.

  • Intermediate Purification: Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography using an isocratic elution of Ethyl Acetate/Petroleum Ether (EA/PE = 60/40) to yield 4-bromobenzo[b]thiophene 1,1-dioxide. Validate via LC-MS ([M+H]+ = 245.1).

Phase 2: Reduction to the 2,3-Dihydro Target Compound

  • Reaction Setup: Dissolve the purified 4-bromobenzo[b]thiophene 1,1-dioxide in Methanol (MeOH) to achieve a 0.4 M concentration. Cool the flask strictly to 0°C using an ice bath.

  • Hydride Addition: Slowly add Sodium Borohydride (NaBH4, 0.75 eq) portion-wise to control the exothermic hydride transfer.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for exactly 4.0 hours 2.

  • Quenching & Extraction: Carefully quench the remaining NaBH4 with water. Extract the resulting mixture with EA (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Final Purification: Load the crude product onto a silica gel column. Elute with EA/PE = 70/30 to isolate pure 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Troubleshooting Guide (Q&A)

Q1: I am seeing over-reduction products or ring-opening after the NaBH4 step. What is causing this? A1: Over-reduction typically occurs due to poor temperature control or excess equivalents of sodium borohydride. Causality & Solution: The 1,1-dioxide (sulfone) moiety strongly withdraws electron density, highly activating the adjacent thiophene double bond toward nucleophilic hydride attack. If the temperature exceeds 0°C during addition, or if you use >1.0 equivalent of NaBH4, the kinetic rate of reduction accelerates, leading to off-target cleavage. Maintain the reaction strictly at 0°C during addition and cap your NaBH4 at 0.75 equivalents relative to the intermediate.

Q2: My isolated intermediate contains residual m-chlorobenzoic acid (m-CBA). How do I remove it before the reduction step? A2: m-CBA is the primary byproduct of m-CPBA oxidation and easily co-elutes if the aqueous workup is purely water/brine. Causality & Solution:m-CBA is soluble in organic solvents but highly soluble in basic aqueous solutions when deprotonated. Before proceeding to the NaBH4 reduction, you must wash the DCM/EA extract with saturated aqueous NaHCO3 or 10% Na2S2O3 (to quench unreacted peroxides), followed by a second NaHCO3 wash. This deprotonates the carboxylic acid, partitioning the m-CBA entirely into the aqueous waste stream.

Q3: I am experiencing severe emulsion formation during the EA/Water extraction post-reduction. How can I break it? A3: Emulsions in this specific step are caused by the formation of borate salts from the NaBH4 quench, which act as weak surfactants. Causality & Solution: The addition of water hydrolyzes unreacted NaBH4 into sodium borate species that stabilize the organic-aqueous interface. To break the emulsion, saturate the aqueous layer with NaCl (brine) to drastically increase the ionic strength. This decreases the solubility of the organic product in the aqueous phase (the "salting-out" effect) and disrupts the micellar structures. If the emulsion persists, filter the biphasic mixture through a tightly packed pad of Celite to mechanically shear the emulsion droplets.

Q4: The target compound and impurities co-elute during silica gel chromatography (EA/PE = 70/30). How can I improve resolution? A4: The high polarity of the 1,1-dioxide group causes significant tailing on standard bare silica, leading to poor band resolution. Causality & Solution: The sulfone oxygen atoms act as strong hydrogen-bond acceptors, interacting heavily with the acidic silanol groups on the stationary phase. To mitigate this, pre-treat your silica column with 1% Triethylamine (TEA) in Petroleum Ether to cap the highly acidic silanol sites. Alternatively, switch to a gradient elution—starting from EA/PE = 50/50 and slowly ramping to 70/30—to ensure a more controlled, thermodynamic desorption of the highly polar sulfone.

Frequently Asked Questions (FAQs)

Q: What is the primary application of this compound in drug discovery? A: It is a crucial building block in the synthesis of SOS1 (Son of Sevenless homolog 1) degraders. SOS1 is a guanine nucleotide exchange factor that activates Ras; degrading it is a major therapeutic strategy for KRAS-mutated cancers 1. It is also utilized in the synthesis of selective CDK2 inhibitors for gynecological and breast cancers 2.

Q: How should the purified product be stored to maintain integrity? A: Store the purified white solid in a tightly sealed, light-resistant container under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The sulfone moiety can be hygroscopic, so preventing moisture absorption is critical before using it in moisture-sensitive cross-coupling reactions 3.

Q: How do I self-validate the success of the reduction step using NMR? A: Beyond LC-MS validation (Target [M+H]+ = 247.1), 1H-NMR is definitive. You must observe the complete disappearance of the vinylic protons from the thiophene ring (typically found in the aromatic/alkene region) and the appearance of new aliphatic multiplet signals (typically around 3.0–3.6 ppm) corresponding to the newly formed dihydro- protons.

References
  • Title: SOS1 Degrading Agent and Preparation Method Therefor and Application Thereof (US20240261417A1)
  • Title: Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (US20240246950A1)
  • Title: 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3)

Sources

Technical Support Center: Troubleshooting Solubility for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, assay biologists, and drug development professionals working with 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3).

As a critical bicyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and targeted protein degraders (e.g., SOS1 degraders)[1][2], this compound presents unique physicochemical challenges. Its rigid, lipophilic brominated aromatic ring combined with a highly polar, hydrogen-bond-accepting sulfone moiety creates significant solubility hurdles across both organic synthesis and aqueous biological assays.

Solubility Troubleshooting Workflow

Use the diagnostic decision tree below to identify immediate solutions based on the specific phase of your experiment where precipitation occurs.

Workflow Start Precipitation of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Phase Identify Experimental Phase Start->Phase Synthesis Organic Synthesis (e.g., Cross-Coupling) Phase->Synthesis Reaction Setup Assay Aqueous Assay (e.g., Bio-Testing) Phase->Assay Buffer Dilution Workup Aqueous Workup (Post-Reaction) Phase->Workup Quenching SolventCheck Optimize Solvent Switch to 1,4-Dioxane or DMF Synthesis->SolventCheck DMSOCheck Check DMSO % Maintain final < 1% Assay->DMSOCheck ExtractCheck Extraction Use highly polar organics (EtOAc/DCM) Workup->ExtractCheck TempCheck Increase Temperature (Heat to 80-100°C) SolventCheck->TempCheck AdditiveCheck Formulation Add HP-β-CD or Tween-80 DMSOCheck->AdditiveCheck

Fig 1: Diagnostic workflow for resolving sulfone precipitation across different experimental phases.

Quantitative Solvent Compatibility Data

To prevent solvent shock and ensure homogeneous reactions, consult the following solvent compatibility matrix before setting up your experiments.

SolventPolarity IndexSolubility ProfileRecommended Application
Hexane / Heptane 0.1InsolubleAnti-solvent for crystallization / trituration.
Toluene 2.4PoorNot recommended; leads to low reaction yields.
Tetrahydrofuran (THF) 4.0ModerateLow-temperature organometallic reactions.
1,4-Dioxane 4.8Good (with heat)Standard for Pd-catalyzed cross-coupling.
Dichloromethane (DCM) 3.1GoodAqueous workup extraction; column chromatography.
DMF / DMSO 6.4 / 7.2ExcellentHigh-concentration stock solutions (Assays).
Water / PBS Buffer 10.2InsolubleRequires co-solvents or cyclodextrin encapsulation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound resist dissolution in both non-polar organics and water? A1: The solubility paradox of cyclic sulfones is governed by the principles outlined in the General Solvation Model and Mobile Order theory[3][4]. The sulfone group ( −SO2​− ) acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donor capacity. This creates a powerful molecular dipole that drives high crystal lattice energy, favoring solid-state stacking over solvation. Consequently, the compound resists solvation by non-polar solvents (which cannot disrupt the strong lattice) and water (where the hydrophobic bulk of the bromo-aromatic ring dominates the hydration penalty)[3].

Q2: I am observing precipitation during my Buchwald-Hartwig amination. How do I fix this? A2: Precipitation during palladium-catalyzed cross-coupling usually occurs if the solvent polarity is too low or if the inorganic base (e.g., Cs2​CO3​ ) induces a "salting-out" effect on the organic intermediates. Switch your solvent system to anhydrous 1,4-dioxane. Patent literature successfully demonstrates the coupling of this specific intermediate in 1,4-dioxane at 80–100 °C using Pd2​(dba)3​ and Xantphos[1][5]. Dioxane provides the optimal balance of boiling point (101 °C) and polarizability to solvate the sulfone at elevated temperatures.

Q3: How do I prevent the compound from crashing out during aqueous workup? A3: When quenching a polar aprotic reaction mixture (like DMF or Dioxane) with water, the sudden shift in the dielectric constant causes rapid precipitation (solvent shock). To recover the compound efficiently, extract the aqueous layer with a highly polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If an emulsion forms, add saturated aqueous NaCl (brine) to increase the aqueous layer's ionic strength, forcing the organic intermediate into the organic phase.

Q4: How can I prepare stable aqueous solutions for biological assays without false negatives? A4: Direct dilution of DMSO stock solutions into aqueous buffers often leads to invisible micro-precipitation, which scatters light and causes false negatives in biochemical assays. To maintain solubility, formulate the buffer with a solubilizing agent such as 10% 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)[6]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromo-aromatic portion of the molecule, while its hydrophilic exterior maintains aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling Setup

This protocol ensures a homogeneous catalytic cycle, preventing the sulfone intermediate from precipitating out of the catalytic cycle.

  • Reagent Loading: In a dry Schlenk flask, combine 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq), the corresponding amine (1.2 eq), and Cs2​CO3​ (2.0 eq)[5].

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per mmol of substrate).

  • Degassing: Sparge the suspension with argon gas for 10 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq). Seal the flask and heat to 90 °C.

  • Self-Validation (Visual Cue): Monitor the reaction visually. The suspension should transition to a homogeneous dark solution within 15 minutes of reaching 80 °C. Causality: If heavy turbidity persists, the solvent-to-substrate ratio is too low to overcome the sulfone's lattice energy; add an additional 2 mL/mmol of Dioxane.

Protocol B: Preparation of Crash-Resistant Aqueous Assay Stocks

Use this protocol to prepare compounds for cell-based or biochemical assays without inducing solvent shock.

  • Primary Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex until optically clear.

  • Buffer Formulation: Prepare your target aqueous assay buffer supplemented with 10% (w/v) HP- β -CD. Allow the cyclodextrin to fully dissolve.

  • Controlled Dilution: Slowly add the DMSO stock to the aqueous buffer dropwise while under vigorous vortexing. Causality: Rapid addition causes localized supersaturation, leading to irreversible nucleation of the sulfone crystals.

  • Self-Validation (Spectroscopic Check): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal micro-precipitates, validating the solution for accurate biological testing.

References

  • WO2023244710A1 - Anilino-pyrazole derivatives, compositions and methods thereof - Google Patents. Google Patents.
  • US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof - Google Patents. Google Patents.
  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents. Google Patents.
  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (Dioxane Coupling Conditions) - Google Patents. Google Patents.
  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory - Canadian Science Publishing. Canadian Journal of Chemistry.
  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model - Canadian Science Publishing. Canadian Journal of Chemistry.

Sources

Recrystallization solvents for high purity 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide . This compound is a critical electrophilic building block in the synthesis of advanced therapeutics, including SOS1 degrading agents 1 and cyclin-dependent kinase 2 (CDK2) inhibitors 2. The unique electronic distribution caused by the 1,1-dioxide (sulfone) moiety significantly alters the reactivity profile of the benzothiophene ring system 3, necessitating precise, causality-driven purification strategies to prevent downstream catalytic poisoning during cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is solvent selection so critical for this specific cyclic sulfone? A: The 1,1-dioxide moiety imparts a significant dipole moment and acts as a strong hydrogen-bond acceptor, which contrasts sharply with the lipophilic nature of the bromobenzene ring. Acetonitrile (MeCN) is frequently the solvent of choice because it exploits this polarity 1. It provides a steep solubility curve—highly soluble at 80°C, poorly soluble at 5°C—allowing for high-yield recovery while effectively rejecting less polar impurities, such as unoxidized thioethers, into the mother liquor.

Q: How do I prevent debromination during the heating phase of recrystallization? A: Prolonged heating of 4-bromo-aryl compounds can lead to thermal degradation or spontaneous debromination, especially if trace transition metals (e.g., from prior synthetic steps) are present in the crude matrix. To mitigate this, limit dissolution time at Tmax​ (80°C) to less than 30 minutes and perform a rapid hot filtration through a polish filter to remove particulate catalysts before cooling.

Q: What causes "oiling out" (Liquid-Liquid Phase Separation) with this compound, and how is it resolved? A: Oiling out occurs when the cooling trajectory intersects the binodal curve before reaching the solubility curve, causing the solute to separate as an impurity-rich liquid rather than a pure solid. For 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, this typically happens in mixed solvent systems (like EtOAc/Heptane) if the cooling rate is too aggressive. Resolution involves reheating the mixture to form a single phase, adjusting the solvent ratio (e.g., increasing the proportion of the good solvent), and introducing seed crystals just above the cloud point to force heterogeneous nucleation.

Part 2: Quantitative Data – Solvent System Comparison

Selecting the optimal solvent system requires balancing yield, purity, and the specific impurity profile of your crude batch. The table below summarizes validated solvent systems for this intermediate.

Solvent SystemVolume RatioTypical YieldTarget PurityMechanistic Advantage
Acetonitrile (MeCN) 100%85–90%>99.5%Steep solubility curve; excellent rejection of non-polar thioethers 1.
Ethyl Acetate / Heptane 1:375–80%>98.0%Tunable polarity; effectively removes highly polar degradation products.
Ethanol / Water 9:180–85%>99.0%Environmentally benign; water acts as an anti-solvent to drive supersaturation.

Part 3: Troubleshooting Guide

Issue 1: High levels of unoxidized precursor in the final crystal lattice.
  • Root Cause: Co-crystallization occurs due to the similar molecular footprint of the unoxidized 4-bromobenzo[b]thiophene. If a non-polar solvent system is used, both compounds precipitate simultaneously.

  • Corrective Action: Switch to a highly polar aprotic solvent like Acetonitrile. The unoxidized precursor lacks the sulfone dipole and remains highly soluble in MeCN even at 0°C, ensuring it is washed away in the mother liquor.

Issue 2: Product crystallizes as a fine, unfilterable powder.
  • Root Cause: Primary nucleation occurred too rapidly due to high supersaturation (crashing out), leading to a massive number of small crystals rather than controlled crystal growth.

  • Corrective Action: Implement a controlled, linear cooling ramp (0.5°C/min) and seed the solution at 5–10°C below the dissolution temperature to promote secondary nucleation and larger crystal habit.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

Standard Operating Procedure: Acetonitrile Recrystallization

  • Dissolution: Suspend 10.0 g of crude 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in 40 mL of Acetonitrile (4 relative volumes). Heat the jacketed reactor to 75–80°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be visually clear and homogenous. If it remains cloudy after 15 minutes at 80°C, proceed immediately to Step 2 to prevent thermal degradation.

  • Hot Filtration: Pass the hot solution through a pre-warmed polish filter (0.45 µm PTFE) into a clean, pre-heated receiving vessel to remove insoluble mechanical impurities or residual catalyst.

  • Controlled Cooling & Seeding: Cool the solution at a linear rate of 0.5°C/min to 55°C. Introduce 0.1 g (1 wt%) of high-purity seed crystals.

    • Validation Check: Observe the suspension for 30 minutes at 55°C. The seed bed should persist and visibly grow. If the seeds dissolve, the solution is undersaturated; drop the temperature by 2°C and re-seed. If oiling out is observed, trigger the troubleshooting loop (see workflow diagram).

  • Crystallization: Once the seed bed is validated, continue cooling at a slower rate of 0.25°C/min to a final temperature of 0–5°C. Hold at this temperature for 2 hours to maximize equilibrium yield.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) Acetonitrile to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C (<50 mbar) for 12 hours.

    • Validation Check: Perform Loss on Drying (LOD) or Karl Fischer (KF) titration. The protocol is complete when residual solvent is <0.5%.

Part 5: Process Visualization

G Start Crude 4-Bromo-2,3-dihydrobenzo [b]thiophene 1,1-dioxide Dissolve Dissolve in MeCN (75°C - 80°C) Start->Dissolve CheckClear Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Polish Filter) CheckClear->HotFilter No (Insolubles) Cooling Linear Cooling (0.5°C/min to 55°C) CheckClear->Cooling Yes HotFilter->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Reheat Reheat to 75°C Adjust Solvent OilingOut->Reheat Yes (LLPS) Seeding Add Seed Crystals (1 wt% at 55°C) OilingOut->Seeding No Reheat->Cooling FinalCool Cool to 5°C Hold for 2h Seeding->FinalCool Isolate Filter & Wash (Cold MeCN) FinalCool->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Workflow for Recrystallization and Troubleshooting of the 1,1-Dioxide Intermediate.

References

  • US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof.
  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.

Sources

Technical Support Center: Thermal Stability and Decomposition of 4-Bromo Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo sulfone intermediates. This guide is designed to provide expert insights and practical solutions for challenges related to the thermal stability and decomposition of this important class of compounds. As versatile building blocks in pharmaceutical and materials science, understanding their behavior at elevated temperatures is critical for successful synthesis, purification, and application.[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve issues in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the thermal properties of 4-bromo sulfone intermediates.

Q1: What is the general thermal stability of aromatic sulfones like 4-bromo sulfones?

Acyclic aromatic sulfones, including those with phenyl groups, are known for their high thermal robustness.[2] The strength of the carbon-sulfur (C-S) bond and the resonance stabilization of the attached aromatic rings contribute significantly to this stability.[2] Experimental studies on compounds like diphenyl sulfone show resistance to thermal decomposition even at temperatures up to 550 °C under an inert atmosphere.[3] The onset of thermal decomposition for many acyclic aromatic sulfones typically occurs at temperatures greater than 350 °C.[3][4] Therefore, 4-bromo sulfone intermediates are generally expected to be stable under common synthetic reaction conditions.

Q2: How does the bromine substituent affect the thermal stability?

While the carbon-bromine (C-Br) bond is generally weaker than a carbon-hydrogen (C-H) bond, the primary mode of thermal decomposition for aryl sulfones is typically initiated by the cleavage of the C-S bond or through mechanisms involving the sulfone group itself.[5] The bromine atom's primary influence is on the molecule's electronic properties and reactivity in synthetic transformations.[1] Its direct impact on the initiation temperature of thermal decomposition is generally considered secondary to the inherent stability of the aryl sulfone core. However, under specific conditions, such as reductive environments, the C-Br bond can be cleaved.[6]

Q3: What are the primary decomposition products I should expect?

The most common decomposition pathway for sulfones involves the elimination of sulfur dioxide (SO₂).[3][4] This process often proceeds through a radical mechanism initiated by homolytic cleavage of the C-S bond.[5] The resulting aryl radicals (in this case, a bromophenyl radical and another aryl/alkyl radical) can then undergo various reactions, such as recombination to form biphenyl-type structures or abstraction of hydrogen atoms from the solvent or other molecules.[7]

Q4: Which analytical techniques are recommended for assessing the thermal stability of my 4-bromo sulfone intermediate?

A suite of thermoanalytical techniques is essential for a comprehensive evaluation.[8][9]

  • Thermogravimetric Analysis (TGA): This is the primary method for determining the onset temperature of decomposition by measuring mass loss as a function of temperature.[8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect other thermal events like phase transitions or exothermic decomposition processes.[10] It can also be used to assess the purity of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for monitoring the appearance of degradation products in a reaction mixture over time, especially when conducting stability studies at a fixed temperature.[11]

  • Mass Spectrometry (MS): Techniques like Direct Pyrolysis-Mass Spectrometry (DP-MS) or GC-MS can be used to identify the specific structures of volatile decomposition products.[7][12]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments, with a focus on the causal relationship between the issue and the thermal properties of the sulfone intermediate.

Problem Encountered Potential Root Cause Recommended Solution & Scientific Rationale
Low yield and/or formation of dark, tarry byproducts in a high-temperature (>150 °C) reaction. The reaction temperature may be approaching or exceeding the decomposition onset of the 4-bromo sulfone intermediate, leading to the formation of radical species and subsequent polymerization or charring.[7]Solution: 1. Lower the reaction temperature. If kinetics are slow, screen for a more active catalyst that can achieve the desired conversion at a lower temperature. 2. Reduce reaction time. Monitor the reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed. 3. Ensure an inert atmosphere. Conduct the reaction under nitrogen or argon. This prevents oxygen from participating in radical chain reactions, which can accelerate decomposition.[3]
Product degradation during purification by distillation. The distillation pot temperature required to vaporize the high-boiling point sulfone intermediate is causing thermal decomposition. Acyclic aromatic sulfones have very high boiling points and often decompose before boiling at atmospheric pressure.Solution: 1. Use vacuum distillation. This lowers the boiling point significantly, potentially allowing for distillation below the decomposition temperature. 2. Avoid distillation. Opt for alternative purification methods such as recrystallization from a suitable solvent system or column chromatography, which are performed at or near room temperature.
Inconsistent or non-reproducible results from TGA analysis. This can be caused by sample impurities, an inappropriate heating rate, or a reactive atmosphere (air). Impurities can act as catalysts for decomposition, while a fast heating rate can shift the apparent decomposition temperature higher.Solution: 1. Ensure sample purity. Analyze the sample by DSC to confirm a sharp melting point. Purify by recrystallization if necessary. 2. Use a standard heating rate. A rate of 10 °C/min is standard for comparative analysis. 3. Use an inert atmosphere. Always run TGA for decomposition studies under a flow of dry nitrogen gas to prevent thermo-oxidative degradation.
Appearance of an unexpected peak in HPLC analysis of a stability study. This new peak is likely a degradation product. The stability of the analyte may be compromised by the storage conditions, solvent, or pH.[13]Solution: 1. Characterize the new peak. Use LC-MS to get a molecular weight and fragmentation pattern to help identify the degradant. 2. Review storage conditions. Ensure samples are stored frozen (≤ -20°C), protected from light, and in a pH-neutral or slightly acidic medium if possible.[13] 3. Check solvent compatibility. Some solvents can react with intermediates at elevated temperatures. Ensure the chosen solvent is inert.

Data Presentation: Thermal Properties of Related Sulfone Compounds

To provide a comparative context for your 4-bromo sulfone intermediates, the table below summarizes key thermal data for structurally related sulfones.

CompoundStructureMelting Point (°C)Decomposition Onset (TGA, °C)Source(s)
4-Bromophenyl methyl sulfone CS(=O)(=O)c1ccc(Br)cc1103-107Data not specified, but expected to be high.
Bis(4-bromophenyl) sulfone O=S(c1ccc(Br)cc1)c2ccc(Br)cc2~170 (Varies)Data not specified, but expected to be >350°C.[1]
Diphenyl sulfone O=S(c1ccccc1)c2ccccc2128-129>550[3]
Dapsone O=S(c1ccc(N)cc1)c2ccc(N)cc2175-181~339[8][10]
Dimethyl sulfone CS(=O)(=O)C107-111~118 (Followed by evaporation)[8][9]

Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual summary of complex processes. The following have been created using Graphviz to illustrate key experimental workflows and potential chemical pathways.

G Diagram 1: Workflow for Assessing Thermal Stability cluster_0 Diagram 1: Workflow for Assessing Thermal Stability A Synthesize & Purify 4-Bromo Sulfone Intermediate B Characterize Identity & Purity (NMR, MS, DSC) A->B C Perform TGA Analysis (10°C/min, N2 atmosphere) B->C D Determine Decomposition Onset Temperature (Td) C->D E Conduct Isothermal Stress Study (Hold at T < Td) D->E If process requires prolonged heating G Establish Safe Operating Temperature Limits D->G Set limits for short duration heating F Analyze for Degradants (HPLC, LC-MS) E->F F->G

Caption: Workflow for assessing thermal stability.

G Diagram 2: Simplified Thermal Decomposition Pathway cluster_1 Diagram 2: Simplified Thermal Decomposition Pathway A 4-Bromophenyl Sulfone Intermediate B Heat (Δ) A->B C [Transition State] B->C D Bromophenyl Radical C->D Homolytic C-S Bond Cleavage E Sulfur Dioxide (SO₂) C->E Homolytic C-S Bond Cleavage F Alkyl/Aryl Radical C->F Homolytic C-S Bond Cleavage G Recombination Products (e.g., Biphenyls) D->G F->G

Caption: Simplified thermal decomposition pathway.

Experimental Protocols

To ensure trustworthy and reproducible results, follow these detailed methodologies for key analyses.

Protocol 1: Determination of Decomposition Temperature using TGA

Objective: To determine the onset temperature of thermal decomposition for a 4-bromo sulfone intermediate under an inert atmosphere.

Instrumentation: Calibrated Thermogravimetric Analyzer (TGA).

Methodology:

  • Instrument Preparation:

    • Perform any required instrument calibrations (e.g., temperature, mass) as per the manufacturer's guidelines.

    • Run a blank (empty pan) analysis using the same temperature program to establish a stable baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity, dry 4-bromo sulfone intermediate into a clean TGA pan (aluminum or platinum).

    • Record the exact mass.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with dry nitrogen gas at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.

    • Begin the temperature program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • The onset decomposition temperature (Td) is determined as the temperature at which significant mass loss begins. This is often calculated by the instrument software using the intersection of the tangent from the baseline before decomposition and the tangent of the decomposition curve.

    • Note the temperature at 5% mass loss (T₅%) as another key stability indicator.

Protocol 2: Monitoring for Decomposition Products via HPLC

Objective: To detect the formation of degradation products from a 4-bromo sulfone intermediate during an isothermal stress test.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Methodology:

  • Method Development:

    • Develop an HPLC method that provides good separation between the parent 4-bromo sulfone intermediate and potential, less-polar byproducts (like biphenyls) and more-polar byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile or methanol is a common starting point.[11]

    • Determine the optimal detection wavelength (e.g., 254 nm) by running a UV scan of the parent compound.

  • Sample Preparation (Stress Study):

    • Prepare a stock solution of the 4-bromo sulfone intermediate in a suitable, inert reaction solvent (e.g., DMF, NMP) at a known concentration (e.g., 10 mg/mL).

    • Take an initial sample (t=0) and dilute it to an appropriate concentration for HPLC analysis.

    • Heat the stock solution to a specific stress temperature (e.g., 20 °C below the Td determined by TGA).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the heated solution.

  • HPLC Analysis:

    • Immediately cool the withdrawn aliquots to quench any further reaction.

    • Dilute each aliquot to the same concentration as the t=0 sample.

    • Inject each sample onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms from each time point.

    • Monitor for a decrease in the peak area of the parent compound.

    • Look for the appearance and growth of new peaks, which indicate the formation of degradation products.

    • Calculate the percentage of the parent compound remaining at each time point to quantify the rate of decomposition under those specific isothermal conditions.

References

  • Reinhardt, T. E., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry. [Link]

  • Reinhardt, T. E., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. [Link]

  • Li, G., et al. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed. [Link]

  • Chem-Impex. 4-Bromophenyl sulfone. Chem-Impex International. [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. ResearchGate. [Link]

  • Lim, C., & Houk, K. N. (2005). Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. The Journal of Organic Chemistry. [Link]

  • Nuyken, O., et al. Decomposition mechanism of aryl azosulphonate compounds dependent on the chemical environment. ResearchGate. [Link]

  • Scamporrino, E., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers. [Link]

  • Kice, J. L., & Pawlowski, N. E. (1964). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society. [Link]

  • D'Auria, M., et al. (2019). Water Effect on the Photochemistry of Arylazo Sulfonates. Molecules. [Link]

  • ResearchGate. The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s. ResearchGate. [Link]

  • Zachariadis, D., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations. [Link]

  • Horowitz, N. B., & Suflita, J. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. [Link]

  • GSRS. 4-BROMODIPHENYL SULFONE. Global Substance Registration System. [Link]

  • Lerman, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms. [Link]

  • Google Patents. CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Sheng, H., et al. (2014). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. PubMed. [Link]

  • Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals. Mody Chemi-Pharma Ltd.[Link]

  • Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. [Link]

  • Li, F., et al. (2018). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • ResearchGate. Examples of pharmaceutical compounds bearing sulfone groups and their use. ResearchGate. [Link]

  • ResearchGate. Mechanistic insight into the decomposition of sulfone compounds in supercritical water. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Bromo Sulfone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled reactions and poor yields during the palladium-catalyzed cross-coupling of 4-bromo sulfones (e.g., 4-bromophenyl sulfone).

While the strong electron-withdrawing nature of the sulfonyl group accelerates the initial oxidative addition of the aryl halide to the Pd(0) center, it paradoxically creates a bottleneck later in the catalytic cycle. The resulting electron-poor Pd(II) intermediate is sluggish during the transmetalation step. This kinetic mismatch leads to catalyst resting-state accumulation, degradation (often visible as Pd black), and ultimately, low conversion rates.

This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to rescue your coupling reactions.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical workflow to diagnose the specific point of failure in your catalytic cycle.

TroubleshootingWorkflow Start Low Conversion in 4-Bromo Sulfone Coupling CheckCat Check Catalyst State Is Pd black forming? Start->CheckCat PdBlackYes Yes: Catalyst Deactivation (O2/H2O or poor ligand) CheckCat->PdBlackYes Visual inspection PdBlackNo No: Transmetalation Issue or Steric Hindrance CheckCat->PdBlackNo Solution remains clear FixDeact Degas solvents (Ar/N2) Use bulky ligands (XPhos) PdBlackYes->FixDeact CheckSide Check Side Products Homocoupling vs Protodeboronation? PdBlackNo->CheckSide FixTrans Screen bases (K3PO4/Cs2CO3) Add water/increase temp CheckSide->FixTrans No side products, just unreacted SM HomoC Homocoupling CheckSide->HomoC ProtoD Protodeboronation CheckSide->ProtoD FixHomo Exclude O2 strictly Slow addition of boronic acid HomoC->FixHomo FixProto Use anhydrous conditions Switch to MIDA boronate ProtoD->FixProto

Diagnostic workflow for troubleshooting low conversion in 4-bromo sulfone cross-coupling reactions.

FAQs & Troubleshooting Guide

Q1: My reaction stalls at 20-30% conversion, and I observe the formation of a black precipitate. What is the mechanistic cause, and how do I fix it? A1: The black precipitate is elemental palladium (Pd black), indicating catastrophic catalyst deactivation. Because the 4-bromo sulfone rapidly undergoes oxidative addition, the catalytic cycle bottlenecks at the transmetalation step. If transmetalation is too slow, the Pd(II) complex degrades.

  • Ligand Tuning: Switch from generic ligands (like PPh₃) to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos. These ligands stabilize the active Pd(0) state and promote both transmetalation and reductive elimination[1].

  • Base Optimization: Transmetalation in Suzuki couplings requires the formation of a reactive boronate complex. If you are using a weak base (e.g., Na₂CO₃), switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O)[2].

Q2: I am achieving low conversion of the 4-bromo sulfone, but my boronic acid is completely consumed. What is happening? A2: Your boronic acid is likely undergoing competitive side reactions: either homocoupling (forming a biaryl dimer) or protodeboronation (cleavage of the C-B bond to yield the protonated arene). Protodeboronation is highly problematic when using heteroaromatic boronates in aqueous base conditions[3]. Homocoupling is typically driven by trace oxygen oxidizing the Pd catalyst[1].

  • Exclude Oxygen: Rigorously degas your solvents using the freeze-pump-thaw method or sparging with Argon for at least 30 minutes[1].

  • Mitigate Protodeboronation: If protodeboronation is the culprit, reduce the water content by switching to an anhydrous base system (e.g., anhydrous KF in THF) or use a protected boronic acid derivative, such as a MIDA boronate, which slowly releases the active boronic acid into the reaction mixture.

Q3: Could the sulfone group itself be interfering with the palladium catalyst? A3: Yes. While less common than with thioethers, the oxygen atoms of the sulfone can weakly coordinate to the palladium center, especially if the catalyst is under-ligated. Furthermore, under certain forcing conditions, sulfones can undergo competitive desulfinative cross-coupling, where the C-S bond is cleaved instead of the C-Br bond, leading to unexpected side products[3]. Maintaining the reaction temperature between 65–80 °C and using strongly coordinating, bulky ligands prevents this off-cycle pathway[4].

Quantitative Data: Condition Screening for 4-Bromophenyl Sulfone Coupling

To illustrate the impact of parameter tuning, the following table summarizes typical conversion rates based on standardized screening data for the Suzuki-Miyaura coupling of 4-bromophenyl sulfone with phenylboronic acid.

Catalyst SystemLigandBaseSolvent (Temp)Conversion (%)Primary Issue Observed
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O (80°C)35%Pd black formation; stalled cycle
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O (80°C)88%Trace homocoupling
Pd₂(dba)₃ (1.5 mol%)XPhosCs₂CO₃THF/H₂O (65°C)>95%Clean conversion
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃DMF (100°C)45%Desulfinative side products
Standardized Experimental Protocol: High-Conversion Suzuki-Miyaura Coupling

This self-validating protocol utilizes a highly active Pd/XPhos system designed to overcome the transmetalation bottleneck associated with electron-deficient 4-bromo sulfones.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly anhydrous and anaerobic environment.

  • Reagent Charging: Under a steady Argon counter-flow, charge the tube with 4-bromophenyl sulfone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and finely ground anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized H₂O. Immediately degas the heterogeneous mixture by sparging with Argon for 15 minutes. (Causality note: The water is essential for dissolving the base and forming the reactive boronate species required for transmetalation).

  • Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4–6 hours. High-speed stirring is critical to overcome mass-transfer limitations in the biphasic mixture.

  • Reaction Monitoring (Self-Validation): At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute with EtOAc, and analyze via LC-MS. You should observe >80% consumption of the bromo sulfone. If the solution has turned completely black and conversion is <20%, oxygen contamination has occurred, and the setup must be repeated with stricter degassing.

  • Workup & Purification: Cool the mixture to room temperature, dilute with 10 mL EtOAc, and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Sources

Validation & Comparative

Advanced Analytical Workflows for Brominated Sulfones: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of brominated sulfones presents a unique analytical challenge. These compounds—ranging from highly reactive synthetic crosslinkers like bis(bromomethyl) sulfone to complex environmental contaminants like tetrabromobisphenol S (TBBPS) and surfactant-derived disinfection byproducts (DBPs)—possess distinct physicochemical properties. Choosing the correct mass spectrometry (MS) platform is not merely a matter of preference; it is dictated by the fundamental thermochemical stability of the carbon-bromine (C-Br) bond and the propensity for sulfur dioxide (SO₂) extrusion.

This guide objectively compares the two premier analytical workflows for characterizing brominated sulfones: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By analyzing their distinct fragmentation patterns, researchers can build self-validating experimental protocols for structural elucidation.

The Mechanistic Challenge: Fragmentation Chemistry of Brominated Sulfones

To understand platform performance, we must first examine the causality behind the fragmentation of brominated sulfones. These molecules contain two highly distinct functional groups that dictate their behavior in a mass spectrometer:

  • Sulfone Extrusion (-64 Da): The sulfone group (–SO₂–) is strongly electron-withdrawing, polarizing adjacent bonds. Under hard ionization (70 eV), the molecular ion radical cation [M]+∙ is often highly unstable. It typically undergoes rapid α -cleavage or rearrangement followed by the neutral loss of SO₂.

  • Sequential Debromination (-79/81 Da): The C-Br bond is relatively weak (~280 kJ/mol). Whether subjected to hard EI conditions or Collision-Induced Dissociation (CID) in ESI-MS/MS, the loss of a bromine radical ( Br∙ ) or hydrogen bromide ( HBr , 80/82 Da) is thermodynamically favored.

  • Isotopic Signatures: Bromine's natural isotopic distribution ( 79Br and 81Br in a ~1:1 ratio) creates a built-in diagnostic tool. As bromine atoms are sequentially lost during fragmentation, the complex isotopic cluster (e.g., a 1:2:1 ratio for a dibrominated species) simplifies. This allows analysts to mathematically validate the number of retained bromine atoms in any given fragment.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

The selection between GC and LC platforms hinges entirely on the volatility and thermal lability of the target brominated sulfone.

GC-EI-MS: The Standard for Volatile Reagents

GC-EI-MS is the platform of choice for low-molecular-weight, volatile compounds such as bis(bromomethyl) sulfone, a potent dielectrophile used in peptide crosslinking (1)[1]. Because EI is a "hard" ionization technique, the molecular ion is rarely observed. Instead, the spectra are dominated by α -cleavage products and the diagnostic [M−Br]+ base peak.

LC-ESI-HRMS/MS: The Standard for Complex/Labile Analytes

For larger, polar, or thermally labile compounds—such as the flame retardant TBBPS or novel brominated DBPs found in gas extraction wastewater—LC-ESI-HRMS/MS is required (2)[2]. Soft ionization (ESI) in negative mode excellently preserves the precursor ion [M−H]− . High-resolution mass analyzers (like Orbitrap or Q-TOF) combined with CID allow for exact mass determination of heavily brominated fragments, distinguishing them from isobaric interferences (3)[3].

Quantitative Data & Performance Comparison
Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-HRMS/MS (Soft Ionization)
Optimal Target Analytes Volatile, low MW (e.g., Bis(bromomethyl) sulfone)Polar, high MW, labile (e.g., TBBPS, DBPs)
Ionization Energy 70 eV (Standard, fixed)Variable (Capillary/Cone voltage dependent)
Molecular Ion Stability Rarely observed (highly fragmented)Highly stable, often the base peak in MS1
Primary Fragmentation α -cleavage, SO2​ extrusion (-64 Da), Br∙ lossSequential HBr / Br∙ loss, C-S cleavage via CID
Isotopic Pattern Utility High (used for fragment identification)Very High (combined with exact mass/mass defect)
Sensitivity / LOD Low ng/mL to pg/mL (SIM mode)Sub-pg/mL (PRM or targeted MS/MS mode)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. Below are the optimized protocols for both platforms.

Protocol 1: GC-EI-MS Analysis of Volatile Brominated Sulfones

Target: Bis(bromomethyl) sulfone

  • Sample Preparation: Dissolve the analyte in an anhydrous, aprotic solvent (e.g., dichloromethane) to a concentration of 10 µg/mL.

  • Injection Dynamics: Inject 1 µL in splitless mode. Causality Check: Keep the inlet temperature moderate (e.g., 220°C). Excessive heat in the inlet will cause premature thermal degradation of the labile C-Br bonds before the analyte reaches the column.

  • Chromatography: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Implement a temperature ramp from 40°C to 280°C at 10°C/min using Helium as the carrier gas (1.0 mL/min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–500).

  • Self-Validation Check: Because the molecular ion [M]+∙ is likely absent, locate the [M−Br]+ fragment. For a dibrominated precursor, the loss of one bromine leaves a monobrominated fragment. You must observe a strict 1:1 isotopic doublet separated by 2 m/z units. If this pattern is absent, the peak is an artifact or a completely debrominated contaminant.

Protocol 2: LC-ESI-HRMS/MS Analysis of Complex Brominated Sulfones

Target: Tetrabromobisphenol S (TBBPS) and Derivatives

  • Sample Preparation: Extract analytes from the matrix using solid-phase extraction (SPE). Reconstitute in a 50:50 mixture of Methanol:Water.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 reverse-phase column. Use a gradient of Water (Mobile Phase A) and Methanol (Mobile Phase B). Causality Check: Add 5 mM ammonium acetate to both phases. This buffer facilitates the deprotonation of the sulfone/phenolic moieties, drastically enhancing negative mode ionization efficiency.

  • Ionization: Operate the ESI source in negative ion mode. Brominated sulfones readily form stable [M−H]− ions due to the electron-withdrawing nature of both the sulfone and bromine substituents.

  • CID Fragmentation: Isolate the [M−H]− precursor in the quadrupole. Apply a stepped collision energy ramp (15–45 eV) using nitrogen as the collision gas in the higher-energy collisional dissociation (HCD) cell.

  • Self-Validation Check: Utilize the mass defect of bromine. Bromine has a significant negative mass defect relative to carbon and hydrogen. The exact mass of the precursor and all product ions must match the theoretical formula within a < 5 ppm error margin, definitively confirming the elemental composition and the exact number of retained bromine atoms.

Workflow Visualization

G Start Brominated Sulfone Sample Cond1 Volatile & Thermally Stable? (e.g., Bis(bromomethyl) sulfone) Start->Cond1 Cond2 Polar, High MW, or Labile? (e.g., TBBPS, DBPs) Start->Cond2 GCMS GC-EI-MS Platform (Hard Ionization, 70 eV) Cond1->GCMS Yes LCMS LC-ESI-HRMS/MS Platform (Soft Ionization, Negative Mode) Cond2->LCMS Yes Frag1 EI Fragmentation: 1. u03B1-cleavage 2. SOu2082 Extrusion (-64 Da) 3. Bru2022 Loss (-79/81 Da) GCMS->Frag1 Frag2 CID Fragmentation: 1. Precursor [M-H]u207B 2. Sequential Debromination 3. C-S Bond Cleavage LCMS->Frag2 Result1 Spectral Library Matching & Isotopic Pattern Confirmation Frag1->Result1 Result2 Accurate Mass Determination & Structural Elucidation Frag2->Result2

Decision matrix and mass spectrometry fragmentation logic for brominated sulfones.

References

  • Application Notes and Protocols for Monitoring "Bis(bromomethyl)
  • Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust)
  • PubMed Central (PMC)

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Sulfone and Bromo Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, prized for its ability to provide a molecular "fingerprint" of a sample.[1] For researchers and professionals in drug development and materials science, the rapid and non-destructive identification of functional groups is paramount to understanding molecular structure, monitoring reactions, and ensuring quality control.[2][3] This guide offers an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: the sulfone (R-SO₂-R') group, prevalent in pharmaceuticals like sulfonamides, and the bromo (C-Br) group, a common feature in synthetic intermediates and active pharmaceutical ingredients.

This document moves beyond a simple recitation of absorption frequencies. As a senior application scientist, my objective is to provide you with the causal logic behind the spectral features, the practical wisdom for experimental design, and the critical thinking needed for accurate interpretation. We will explore the fundamental vibrational principles of these groups, present a detailed, self-validating experimental workflow, and compare their analysis against alternative methods, grounding every claim in authoritative sources.

Fundamental Principles: The Vibrational Origins of Sulfone and Bromo IR Bands

The power of FTIR spectroscopy lies in its sensitivity to the vibrations of chemical bonds.[4] When a molecule absorbs infrared radiation, specific bonds resonate at characteristic frequencies, which are then detected by the instrument. The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them, a relationship described by Hooke's Law.[5]

  • The Sulfone (SO₂) Group: The sulfone group is characterized by a central sulfur atom double-bonded to two oxygen atoms. This S=O bond is highly polar and strong, leading to intense and reliable absorption bands in the FTIR spectrum. The two S=O bonds vibrate in two distinct modes:

    • Asymmetric Stretching: The two oxygen atoms move in opposite directions relative to the sulfur atom. This is a high-energy vibration.

    • Symmetric Stretching: The two oxygen atoms move in unison, stretching and compressing away from the sulfur atom. This requires less energy than the asymmetric stretch. The presence of two distinct, strong bands makes the sulfone group one of the more readily identifiable functionalities in an IR spectrum.[6]

  • The Bromo (C-Br) Group: The carbon-bromine bond involves a heavier halogen atom (bromine) and is typically a single bond. According to Hooke's Law, the larger mass of the bromine atom means it will vibrate at a much lower frequency compared to bonds involving lighter atoms (like C-H or C=O).[5] This places the C-Br stretching vibration in the low-wavenumber region of the spectrum (1000-400 cm⁻¹), often referred to as the "fingerprint region."[7] This region is frequently congested with numerous other vibrational modes (e.g., C-C stretching, C-H bending), which can make the unambiguous assignment of the C-Br stretch challenging without a reference spectrum.[8]

Comparative Analysis of Characteristic Absorption Bands

The utility of FTIR in identifying these groups hinges on knowing where to look in the spectrum. The following table summarizes the key absorption bands, providing a direct comparison for the analyst.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensitySpectral Characteristics
Sulfone (R-SO₂-R') Asymmetric S=O Stretch1350 - 1300StrongTypically a very sharp and intense peak.[9]
Symmetric S=O Stretch1160 - 1120StrongSharp and intense, often slightly less so than the asymmetric band.[6]
Alkyl Bromide (R-C-Br) C-Br Stretch690 - 515Medium to StrongLocated in the crowded fingerprint region.[8][10][11]
C-H Wag (-CH₂X)1300 - 1150MediumSpecific to terminal alkyl halides, can be a useful corroborating peak.[8]

Expert Insights: The key difference for the analyst is clarity. The sulfone group provides two strong, characteristic peaks in a relatively clean region of the spectrum, making its identification highly reliable.[6] Conversely, the C-Br stretch is found in the lower frequency fingerprint region, which is rich in data but also rich in potential interferences.[8][12] Its identification often relies more heavily on matching the entire fingerprint pattern to a known reference spectrum from a spectral library.[1]

A Self-Validating Experimental Workflow for FTIR Analysis

To ensure the trustworthiness and reproducibility of your results, every protocol must be a self-validating system. This means incorporating steps for background correction, appropriate sample handling, and data verification.

Mandatory Visualization: FTIR Analysis Workflow

Below is a standardized workflow for the analysis of a solid or liquid sample suspected of containing sulfone or bromo functional groups.

FTIR_Workflow FTIR Analysis Workflow for Sulfone & Bromo Groups cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation start Start: Receive Sample sample_state Assess Sample State start->sample_state solid Solid Sample sample_state->solid Solid liquid Liquid Sample sample_state->liquid Liquid atr_solid Use ATR: Place powder/solid directly on crystal. Apply pressure. solid->atr_solid kbr Use KBr Pellet: 1. Grind 1-2mg sample with 200mg KBr. 2. Press into transparent pellet. solid->kbr atr_liquid Use ATR: Place a single drop on crystal. liquid->atr_liquid liquid_cell Use Liquid Cell: Inject sample between IR-transparent windows. liquid->liquid_cell background Acquire Background Spectrum (Empty ATR or Blank KBr Pellet) analyze Acquire Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 16-32) background->analyze process Process Spectrum: - Automatic Baseline Correction - Normalize identify Identify Characteristic Peaks compare Compare with Reference Library (e.g., NIST, Aldrich) report Report Findings

Caption: Workflow for FTIR analysis from sample preparation to final report.

Detailed Experimental Protocols

This section details the most common sampling techniques. The choice between them is a critical experimental decision.

Method A: Attenuated Total Reflectance (ATR)

ATR is the preferred method for most solid and liquid samples due to its speed and simplicity, requiring minimal to no sample preparation.[13][14]

  • Principle of Operation: The IR beam is directed into a crystal of high refractive index (commonly diamond or zinc selenide). At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few microns into the sample.[13] This interaction provides the absorption information.

  • Step-by-Step Protocol:

    • Crystal Cleaning: Before any analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue.

    • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This is a critical self-validating step that subtracts signals from the atmosphere (CO₂, H₂O) and the instrument itself.

    • Sample Application:

      • For solids , place a small amount of the powder or solid fragment directly onto the center of the crystal. Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal. Good contact is essential for a strong signal.

      • For liquids , place a single drop of the neat liquid onto the crystal, ensuring it completely covers the crystal surface.

    • Spectrum Acquisition: Collect the sample spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.[15]

    • Cleaning: Thoroughly clean the crystal immediately after analysis to prevent cross-contamination.

Method B: Potassium Bromide (KBr) Pellet (for Solids)

This is a traditional transmission method used for obtaining high-quality spectra of solid samples that are not amenable to ATR.[13]

  • Principle of Operation: The sample is finely ground and dispersed in a matrix of potassium bromide, which is transparent to infrared radiation.[16] This mixture is pressed into a thin, transparent pellet through which the IR beam can pass.

  • Step-by-Step Protocol:

    • Sample Preparation: In an agate mortar and pestle, grind ~1-2 mg of the solid sample until it is a fine, glossy powder. Add ~100-200 mg of dry, spectroscopy-grade KBr powder and mix thoroughly. The goal is a homogenous, fine dispersion.

    • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing or insufficient grinding.

    • Background Acquisition: For optimal results, acquire a background spectrum using a blank KBr pellet (made with only KBr powder).

    • Spectrum Acquisition: Place the sample pellet into the spectrometer's sample holder and collect the spectrum.

    • Disposal: KBr pellets are typically single-use.

Data Processing and Interpretation
  • Baseline Correction: After acquisition, apply a baseline correction algorithm to account for any scattering effects or instrumental drift, ensuring that absorption peaks originate from a flat baseline.

  • Peak Identification: Identify the wavenumbers of the key absorption bands. Compare these to the values in the reference table above to tentatively assign the sulfone and/or bromo functional groups.

  • Spectral Library Comparison: For authoritative confirmation, search the acquired spectrum against a commercial spectral library (e.g., NIST, Aldrich, Thermo Scientific).[17][18][19] A high match index with a reference compound containing the suspected functional group provides strong evidence for its presence.

Alternative & Complementary Techniques: FTIR vs. Raman Spectroscopy

While FTIR is a powerful tool, no single technique tells the whole story. Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information.[1]

  • Fundamental Difference: FTIR measures the absorption of IR light, which is strongest for polar bonds with a large change in dipole moment (like S=O).[20][21] Raman measures the scattering of light from a laser, and the signal is strongest for non-polar, more polarizable bonds (like C-C, C=C).[20]

  • Comparison for Sulfone and Bromo Groups:

    • Sulfone: The highly polar S=O bonds provide a very strong, easily detectable signal in FTIR, making it the superior technique for this group.

    • Bromo: The C-Br bond has some polarity and is visible in both techniques.

  • Key Experimental Differences:

    • Aqueous Samples: Water is a very strong IR absorber, which can overwhelm the spectrum in FTIR. However, water is a very weak Raman scatterer, making Raman spectroscopy an excellent choice for analyzing samples in aqueous solution.

    • Sample Preparation: Raman generally requires little to no sample preparation and can analyze samples through glass or plastic containers.[20]

A Note on Quantitative Analysis

Beyond qualitative identification, FTIR can be used for quantitative analysis.[4] The intensity or area of an absorption peak is proportional to the concentration of the corresponding functional group, a principle based on the Beer-Lambert Law.[22] To perform a quantitative analysis, one must:

  • Prepare a series of standards with known concentrations of the analyte.

  • Acquire the FTIR spectrum for each standard.

  • Measure the peak height or area of a characteristic absorption band (e.g., the asymmetric S=O stretch for a sulfone).

  • Create a calibration curve by plotting peak intensity/area against concentration.

  • Measure the peak intensity/area of the unknown sample and determine its concentration from the calibration curve.[22][23]

This method is widely used in pharmaceutical quality control for verifying the concentration of active ingredients.[2][23]

Conclusion

The FTIR analysis of sulfone and bromo functional groups presents a study in contrasts. The sulfone group offers a clear, unambiguous signature with two strong, characteristic peaks, making it an ideal candidate for FTIR identification. The bromo group, with its C-Br stretch in the complex fingerprint region, demands a more nuanced approach, often requiring careful comparison with spectral libraries for confident assignment.

For the researcher, success lies not just in acquiring a spectrum, but in understanding the principles behind it, choosing the correct experimental methodology (with ATR being the modern workhorse for its efficiency), and applying a rigorous, self-validating workflow. By integrating these practices, scientists and drug development professionals can leverage the full power of FTIR spectroscopy for accurate, reliable, and efficient molecular characterization.

References
  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Aurora Pro Scientific. Spectral Libraries FTIR Transmission. Aurora Pro Scientific.
  • Jasco. Sampling Techniques for FTIR Spectroscopy. Jasco.
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  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
  • FDM. FDM FTIR Organics. FDM.
  • ResearchGate. (2014, November 3). How can the FTIR technique be used for quantitative analysis?.
  • Impactfactor. (2024, July 15). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Impactfactor.
  • Thermo Fisher Scientific. Spectral Libraries. Thermo Fisher Scientific.
  • AZoM. (2021, December 7).
  • Natural Volatiles and Essential Oils. Validated Stability Indicating FT-IR Spectroscopic Method For Simultaneous Quantitative Estimation Of Aceclofenac And Pregabalin.
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Organic Chemistry at CU Boulder. IR: alkyl halides. University of Colorado Boulder.
  • MCI.
  • Lab Manager. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager.
  • Nerdy, N., et al. (2021). DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. RASĀYAN J. Chem., Vol. 14, No.3.
  • Workman, J. Jr. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online.
  • Iqtadar, R., et al. (2025, June 25). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics.
  • NICODOM. NICODOM IR Spectra, FTIR Spectral Libraries. NICODOM.
  • Rutkowski, R. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.
  • Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds.
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  • Agilent. FTIR Sample Data and Sample Spectral Libraries Instructions. Agilent.
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  • Blando, J. D., & Porcja, R. J. (2000). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. Taylor & Francis.
  • Covalent Metrology. (2023, October 19). Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. Covalent Metrology.
  • Keir, I. Raman Vs. FTIR | Inline Raman Spectroscopy Process Analyzer - IRmadillo. Keit.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
  • Vide Leaf. (2024, June 24). TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients. Vide Leaf.
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  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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  • RJPN. (2020, August 31).
  • Nandiyanto, A.B.D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology.
  • Current Organic Chemistry. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Bentham Science.
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Comparative Reactivity Guide: 4-Bromo vs. 4-Iodo Dihydrobenzo[b]thiophene 1,1-Dioxide in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The Scaffold & Its Significance in Drug Discovery

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a highly privileged structural motif in modern medicinal chemistry. Its rigid, electron-deficient nature makes it an ideal bioisostere and structural anchor in the development of SOS1 degraders[1], selective CDK2 inhibitors[2], and STAT3 inhibitors[3].

When functionalizing the C4 position of this scaffold via transition-metal-catalyzed cross-couplings (such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling), the choice of the halide leaving group—specifically 4-bromo versus 4-iodo —dictates the kinetic pathway, catalyst selection, and ultimate scalability of the synthesis. This guide provides an objective, data-driven comparison of these two electrophiles, focusing on their mechanistic causality and practical laboratory performance.

Mechanistic Causality: Halide Influence on the Catalytic Cycle

The reactivity difference between 4-bromo- and 4-iodo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is governed by the interplay between bond dissociation energy (BDE) and the coordination chemistry of the resulting halide anions during the palladium catalytic cycle.

The 4-Iodo Advantage: Rapid Oxidative Addition

The C–I bond is significantly weaker and longer (~2.10 Å) than the C–Br bond (~1.90 Å). Consequently, the 4-iodo derivative undergoes the initial oxidative addition to the Pd(0) active species much faster than its bromo counterpart. In systems where oxidative addition is the rate-determining step (RDS), the iodo substrate allows for lower reaction temperatures and reduced catalyst loading.

The 4-Bromo Advantage: Avoiding Catalyst Poisoning

Despite the kinetic advantage of the C–I bond, the 4-iodo substrate frequently suffers from a critical mechanistic bottleneck: iodide bridging . Iodide anions generated during the reaction can bridge two palladium centers, forming highly stable, catalytically inactive Pd(II) dimers[4]. This off-cycle resting state stalls the reaction. Conversely, the 4-bromo derivative does not form these stable bridged dimers. When paired with modern, bulky, electron-rich biaryl monophosphine ligands (such as XPhos or BINAP) that sufficiently accelerate the cleavage of the C–Br bond, the 4-bromo substrate often provides higher overall turnover numbers (TON) and cleaner conversion profiles.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-I vs C-Br) Pd0->OA Ar-X PdII Pd(II) Intermediate Ar-Pd-X OA->PdII Fast for I Slower for Br TM Amine Coordination & Deprotonation PdII->TM Amine + Base RE Reductive Elimination TM->RE RE->Pd0 Regenerates Pd(0) Product Coupled Product RE->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting the halide-dependent oxidative addition step.

Quantitative Data Presentation

The following table summarizes the comparative performance of 4-bromo vs. 4-iodo dihydrobenzo[b]thiophene 1,1-dioxide in a standardized Buchwald-Hartwig amination with morpholine.

Reactivity Metric4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide4-Iodo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Optimal Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / XPhos (or addition of Ag salts)
Typical Catalyst Loading 2 - 5 mol%1 - 2 mol%
Reaction Temperature 90 - 100 °C60 - 80 °C
Time to >95% Conversion 4 - 6 hours1 - 2 hours (prone to stalling)
Primary Side Reactions Hydrodebromination (Trace)Catalyst poisoning (Iodide bridging), Deiodination
Commercial Viability High (Stable, cost-effective)Moderate (Light-sensitive, higher cost)

Self-Validating Experimental Protocol

To objectively compare these substrates in your own laboratory, utilize the following self-validating Buchwald-Hartwig amination protocol. This workflow is designed with internal controls to ensure reproducibility and to explicitly demonstrate the causality behind the reagent choices.

Rationale for Reagent Selection:
  • Ligand (XPhos): The extreme steric bulk of XPhos prevents the formation of iodide-bridged Pd dimers when evaluating the 4-iodo substrate, while its electron-rich dicyclohexylphosphine moiety easily activates the 4-bromo substrate. This creates a level playing field for comparison.

  • Solvent (Toluene): Toluene is selected because sodium iodide (the byproduct of the 4-iodo reaction) is highly insoluble in it. The precipitation of NaI drives the equilibrium forward and physically removes iodide from the catalytic cycle, mitigating catalyst poisoning[4].

  • Internal Standard (Biphenyl): Added at 0.1 equivalents to allow for precise, quantitative LC-MS tracking of conversion without relying on isolated yields, which can be skewed by purification losses.

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix:

    • In an argon-filled glovebox, charge two separate 10 mL Schlenk flasks with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

    • Stir the dry powders for 5 minutes to ensure homogenous pre-mixing.

  • Substrate & Standard Addition:

    • To Flask A, add 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 mmol).

    • To Flask B, add 4-iodo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 mmol).

    • Add biphenyl (0.1 mmol) to both flasks as an internal standard.

  • Base and Nucleophile Introduction:

    • Add sodium tert-butoxide (1.5 mmol) to both flasks. (Note: NaOtBu is chosen over K₂CO₃ due to its higher pKa, which facilitates rapid deprotonation of the coordinated amine).

    • Add anhydrous, degassed toluene (5.0 mL) followed by morpholine (1.2 mmol).

  • Thermal Activation & In-Process Monitoring:

    • Seal the flasks, remove them from the glovebox, and heat to 80 °C in a pre-equilibrated oil bath.

    • Self-Validation Checkpoint: At t = 30 min, 1 hr, and 3 hr, withdraw 10 µL aliquots under positive argon pressure. Dilute with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Expected Observation: Flask B (Iodo) will show >80% conversion at 30 minutes but may plateau. Flask A (Bromo) will show steady, linear conversion reaching >95% at 3 hours.

  • Quench and Workup:

    • Once LC-MS indicates complete consumption of the starting material, cool the reactions to room temperature.

    • Quench by adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residues via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-morpholino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Workflow Start 1. Substrate & Standard (Halide + Biphenyl) Cat 2. Catalyst Assembly (Pd2(dba)3 + XPhos) Start->Cat Solv 3. Reagent Addition (Toluene + NaOtBu + Amine) Cat->Solv Heat 4. Thermal Activation (80°C, Argon atm) Solv->Heat Monitor 5. In-Process Control (LC-MS Aliquots at 0.5, 1, 3h) Heat->Monitor

Caption: Self-validating experimental workflow for parallel reactivity screening.

Conclusion & Recommendations

While the 4-iodo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide offers superior intrinsic reactivity and allows for milder reaction conditions, its susceptibility to catalyst poisoning makes it less robust for complex, late-stage functionalizations unless specifically paired with bulky ligands like XPhos and non-polar solvents like toluene.

For routine library synthesis and industrial scale-up, 4-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide remains the superior choice. Its high stability, lower cost, and immunity to iodide-bridging artifacts provide a highly reliable, linear kinetic profile that guarantees reproducible yields across a diverse array of amine and boronic acid coupling partners.

Sources

A Comparative Crystallographic Guide to 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected crystallographic features of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. As of the latest search, a definitive, publicly accessible crystal structure for this specific molecule has not been reported. Consequently, this document serves as a predictive and comparative guide, leveraging data from structurally similar compounds to offer valuable insights for researchers working with this and related molecular scaffolds. We will explore the anticipated molecular geometry, the influence of the bromine and sulfone functionalities, and compare these with experimentally determined structures of relevant analogs. Furthermore, a detailed, best-practice protocol for obtaining a single-crystal X-ray structure is provided to empower researchers in their own investigations.

Introduction: The Significance of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a key structural motif in medicinal chemistry and materials science. The sulfone group acts as a potent hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. The introduction of a bromine atom at the 4-position of the aromatic ring is a common strategy in drug design to modulate potency, selectivity, and metabolic stability through steric and electronic effects, as well as to facilitate further synthetic transformations. An understanding of the three-dimensional structure of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is therefore crucial for rational drug design and the development of novel materials.

Predicted Crystallographic Data and Comparison with Alternatives

In the absence of an experimentally determined structure for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, we can predict its key structural features and compare them with known crystal structures of analogous compounds.

Table 1: Comparison of Crystallographic Data for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and Related Compounds

Parameter4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Predicted)(E)-3,4-dibromotetrahydrothiophene 1,1-dioxide[1]1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide4-Bromodibenzothiophene
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinicOrthorhombic
Space Group P2₁/c or P2₁2₁2₁Pca2₁P2₁/nPnma
Key Bond Lengths (Å)
S=O~1.43 - 1.451.4381.432, 1.436N/A
S-C(sp³)~1.78 - 1.821.7971.815, 1.821N/A
C-Br~1.89 - 1.911.947N/A1.898
Key Bond Angles (º)
O=S=O~117 - 120117.7118.4N/A
C-S-C~90 - 9596.491.9N/A
Conformation The dihydrothiophene ring is expected to adopt an envelope or twist conformation.The five-membered ring adopts a half-twist conformation.[1]The thiophene ring has an envelope conformation.The thiophene ring is part of a larger, planar aromatic system.

Analysis and Discussion:

The predictions for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are based on the analysis of the provided analogs. The sulfone group's geometry (S=O bond lengths and O=S=O bond angle) is anticipated to be consistent across these molecules. The dihydrothiophene ring in the target molecule is expected to be non-planar, likely adopting an envelope or twist conformation to alleviate steric strain, similar to what is observed in 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. The C-Br bond length is predicted to be in the typical range for a bromine atom attached to an aromatic ring.

The comparison with (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide offers insights into the conformation of the five-membered ring, which in this case is a half-twist.[1] The crystal structure of 4-bromodibenzothiophene, while a different ring system, provides a reference for the C-Br bond length in a related aromatic environment. The presence of the bromine atom and the sulfone group will likely influence the crystal packing through halogen bonding and dipole-dipole interactions, respectively.

Experimental Protocol for Single-Crystal X-ray Diffraction

This section outlines a detailed, self-validating protocol for obtaining the crystal structure of a compound like 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. The causality behind each experimental choice is explained to ensure scientific integrity.

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size and quality.

  • Step 1: Purification. The compound must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Step-2: Solvent Screening. A variety of solvents and solvent mixtures should be screened for solubility. A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Step 3: Crystallization Technique. Slow evaporation of a dilute solution is a common and effective method. Other techniques include vapor diffusion (liquid or solid), and slow cooling of a saturated solution. The choice of technique depends on the solubility properties of the compound.

  • Step 4: Crystal Selection. A suitable crystal for single-crystal X-ray diffraction should have dimensions of approximately 0.1-0.3 mm in all directions and be free of cracks and other visible defects.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Step 1: Crystal Mounting. The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation if data is collected at low temperatures.

  • Step 2: Data Collection Strategy. The diffractometer software is used to determine the unit cell and to devise a data collection strategy that ensures a complete and redundant dataset is collected.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Step 3: X-ray Source. A monochromatic X-ray beam, usually from a copper (Cu) or molybdenum (Mo) source, is used.[3]

  • Step 4: Data Integration. The raw diffraction images are processed to determine the intensity of each reflection.

Structure Solution and Refinement

This is the computational part of the process where the crystal structure is determined from the collected data.

  • Step 1: Space Group Determination. The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Step 2: Structure Solution. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[4]

  • Step 3: Structure Refinement. The atomic positions and other parameters (such as thermal displacement parameters) are refined using a least-squares minimization procedure to obtain the best fit between the calculated and observed diffraction data.

  • Step 4: Validation. The final structure is validated using a variety of crystallographic checks to ensure its quality and chemical reasonableness.

Visualizing the Workflow and Structural Relationships

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Purification High Purity Sample (>98%) Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Solvent Screening Mounting Mount Crystal on Goniometer Crystallization->Mounting Diffractometer X-ray Diffractometer (100 K) Mounting->Diffractometer Collection Collect Diffraction Data Diffractometer->Collection Integration Integrate Raw Data Collection->Integration Solution Solve Structure (Direct Methods) Integration->Solution Refinement Refine Atomic Positions Solution->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File & Report

Caption: A generalized workflow for single-crystal X-ray crystallography.

Structure-Property Relationship

structure_property cluster_molecular Molecular Structure cluster_geometry Molecular Geometry cluster_packing Crystal Packing cluster_properties Macroscopic Properties Core 2,3-dihydrobenzo[b]thiophene 1,1-dioxide Core Conformation Ring Conformation (Envelope/Twist) Core->Conformation Substituents 4-Bromo Substituent Sulfone Group Bonding Bond Lengths & Angles Substituents->Bonding Interactions Intermolecular Interactions (Halogen Bonds, H-Bonds) Conformation->Interactions Bonding->Interactions Symmetry Space Group & Unit Cell Interactions->Symmetry Biological Biological Activity Interactions->Biological Physicochemical Solubility, Melting Point Symmetry->Physicochemical

Caption: Relationship between molecular structure and macroscopic properties.

Conclusion

While the definitive crystal structure of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide remains to be experimentally determined, this guide provides a robust framework for understanding its likely structural characteristics. By comparing with known analogs, we can make informed predictions about its molecular geometry and crystal packing. The detailed experimental protocol provided herein offers a clear path for researchers to obtain this valuable data. The elucidation of this crystal structure will undoubtedly contribute to the advancement of research in fields that utilize this important chemical scaffold.

References

  • Patsnap Eureka. (2026, February 27). How To Enhance Structural Determination With X-ray Diffraction. [Link]

  • Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Technology Networks. X-ray Crystallography. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • Blake, A. J., Brain, P. T., Gosney, I., Gould, R. O., Rankin, D. W. H., Robertson, H. E., Trickey, P., & Bühl, M. (1998). Structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, C4H6Br2SO2, as determined in the gas phase by electron diffraction, in the crystalline phase at 150 K by X-ray diffraction and by ab initio computations. Journal of the Chemical Society, Perkin Transactions 2, (5), 1015-1020. [Link]

  • Jiang, X., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 9), o749. [Link]

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High-Resolution Structural Validation of 4-Substituted Dihydrobenzo[b]thiophene 1,1-Dioxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

Dihydrobenzo[b]thiophene 1,1-dioxides and their derivatives are privileged heterocyclic scaffolds with profound applications in medicinal chemistry, most notably as signal transducer and activator of transcription 3 (STAT3) inhibitors and synthetic intermediates for complex bioactive molecules [1]. Recent advances in transition-metal catalysis have enabled the efficient synthesis of chiral derivatives [2, 3].

However, functionalizing the benzenoid ring—particularly at the sterically hindered 4-position—presents a severe analytical hurdle. Because the 4-position and 7-position substituents can yield nearly identical splitting patterns in standard 1H NMR (often presenting as indistinguishable ABC or AMX aromatic spin systems), standard 1D spectroscopy is insufficient. As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities and provide a self-validating framework for the unambiguous structural elucidation of 4-substituted dihydrobenzo[b]thiophene 1,1-dioxides.

Comparative Analysis of Structural Validation Techniques

To accurately validate the regiochemistry of these compounds, researchers must transition from basic connectivity checks to advanced spatial and heteronuclear mapping. The table below compares the performance of standard analytical alternatives.

Analytical ModalityPrimary UtilityRegiochemical Resolution (4- vs 7-position)ThroughputRelative Cost
Benchtop NMR (60-100 MHz) Rapid reaction monitoring, purity checksLow : Severe aromatic multiplet overlapHigh (Minutes)Low
High-Field 2D NMR (≥600 MHz) Comprehensive solution-state connectivityHigh : Unambiguous via HMBC/NOESYMedium (Hours)Medium
Single-Crystal X-Ray Diffraction Absolute 3D spatial geometry & stereochemistryAbsolute : Direct atomic coordinate mappingLow (Days)High
HRMS (ESI-TOF) Exact mass & molecular formula confirmationNone : Cannot differentiate positional isomersHigh (Minutes)Medium

Structural Validation Workflow

The following decision tree outlines the logical progression from initial synthesis to unambiguous structural validation.

Workflow Start Putative 4-Substituted Dihydrobenzo[b]thiophene 1,1-Dioxide HRMS HRMS (ESI-TOF) Validate Exact Mass & Formula Start->HRMS NMR1D 1H & 13C NMR Assess Purity & Scaffold HRMS->NMR1D Decision Regiochemistry Unambiguous? NMR1D->Decision NMR2D 2D NMR (HMBC/NOESY) Map C3-H to C4-Substituent Decision->NMR2D No (Aromatic Overlap) XRD Single-Crystal XRD Absolute 3D Spatial Confirmation Decision->XRD Crystalline Solid Validated Unambiguously Validated 4-Substituted Structure NMR2D->Validated 3-Bond Couplings Confirmed XRD->Validated R1 < 0.05

Fig 1: Decision matrix for validating 4-substituted dihydrobenzo[b]thiophene 1,1-dioxides.

Self-Validating Experimental Methodologies

We do not simply run experiments; we engineer self-validating systems where the data inherently proves its own accuracy. Below are the definitive protocols for validating the 4-position substitution.

Protocol 1: High-Field 2D NMR (HMBC & NOESY) Mapping

This solution-state protocol relies on heteronuclear long-range coupling to mathematically lock the regiochemistry.

  • Sample Preparation : Dissolve 15–20 mg of the highly purified analyte in 600 µL of CDCl₃ or DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A high analyte concentration is mandatory. 2D heteronuclear experiments (like HMBC) rely on the highly insensitive ¹³C nucleus (~1.1% natural abundance). High concentration ensures sufficient signal-to-noise (S/N) to detect weak long-range couplings without requiring days of acquisition time.

  • Direct Connectivity Mapping (HSQC) : Acquire a ¹H-¹³C HSQC spectrum.

    • Causality: This step acts as the internal validation baseline. It maps all direct C-H attachments, allowing you to filter out the quaternary carbons (C-3a, C-4, C-7a) which will not appear in the HSQC but are the critical targets for the next step.

  • Long-Range Correlation (HMBC) : Execute a ¹H-¹³C HMBC experiment optimized for a long-range coupling constant of nJCH​ = 8 Hz.

    • Causality: This is the definitive proof of structure. The aliphatic C-3 protons of the dihydrothiophene ring (~3.2–3.6 ppm) will show a strong 3-bond coupling ( 3JCH​ ) to the quaternary C-4 carbon. If the substituent is truly at the 4-position, the protons of that substituent will also show a 2JCH​ or 3JCH​ correlation to that exact same C-4 carbon resonance. This intersecting data mathematically eliminates the possibility of a 5-, 6-, or 7-substituted isomer.

  • Orthogonal Spatial Verification (NOESY) : Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: NOESY detects through-space proximity (< 5 Å). A cross-peak between the C-3 protons and the protons of the 4-substituent provides orthogonal, physical proof of their spatial adjacency.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

When the compound is a crystalline solid, SC-XRD provides the absolute, undeniable 3D geometry, including the critical puckering of the S,S-dioxide ring.

  • Crystal Growth via Vapor Diffusion : Dissolve 5 mg of the compound in a minimum volume of a good solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer vial containing an anti-solvent (e.g., hexanes).

    • Causality: Slow vapor diffusion allows the molecules to achieve their lowest-energy thermodynamic packing state. Rapid evaporation causes kinetic trapping, leading to twinned or poorly diffracting crystals.

  • Cryogenic Data Collection : Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Cool the crystal to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures freeze out thermal atomic vibrations (reducing the Debye-Waller factor). This drastically improves high-angle diffraction resolution, allowing for precise determination of the O=S=O bond angles and the exact steric orientation of the 4-substituent.

  • Structure Solution & Self-Validation : Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Crystallography is inherently self-validating through its discrepancy index (R-factor). An R1​ value below 0.05 (5%) and a Goodness-of-Fit (GooF) near 1.0 mathematically guarantees that the calculated electron density model perfectly matches the empirical diffraction data, unambiguously confirming the 4-substituted architecture.

References

  • Title : Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Source : Journal of Medicinal Chemistry (via PubMed, NIH). URL :[Link]

  • Title : Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides and Naphtho[1,2-b]thiophene-1,1-dioxides. Source : Organic Letters (ACS Publications). URL :[Link]

  • Title : Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Source : Chemical Science (RSC Publishing). URL :[Link]

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